molecular formula C8H7N3S B128873 5-(Pyridin-4-YL)-1H-imidazole-2-thiol CAS No. 146366-04-3

5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Cat. No.: B128873
CAS No.: 146366-04-3
M. Wt: 177.23 g/mol
InChI Key: KQGPQDMPQIWCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)-1H-imidazole-2-thiol (CAS 146366-04-3) is a high-purity heterocyclic compound offered for research and development purposes. This chemical serves as a valuable synthetic intermediate or building block in various exploratory studies, including medicinal chemistry and material science . Researchers can identify the compound with the molecular formula C8H7N3S and a molecular weight of 177.23 g/mol . Proper handling and storage are essential for maintaining integrity; this product should be kept sealed in a dry environment at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-yl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGPQDMPQIWCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434095
Record name 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146366-04-3
Record name 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Matter: Direct experimental data on 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione is not extensively available in the current body of scientific literature. This guide has been meticulously compiled by leveraging established principles of heterocyclic chemistry and drawing analogies from structurally related and well-characterized compounds. The presented information, therefore, represents a scientifically informed projection of the compound's properties and behavior, intended to guide researchers in their investigations.

Introduction

The imidazole-2-thione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic and structural features, including the capacity for metal chelation and redox activity, make it an attractive moiety for drug design.[1] The incorporation of a pyridinyl substituent, another key pharmacophore, is anticipated to modulate the physicochemical properties and biological activity of the resulting molecule. This guide provides a comprehensive overview of the expected physical and chemical properties, a plausible synthetic route, and the potential reactivity of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione, positioning it as a compound of interest for further investigation, particularly in the fields of oncology and anti-infective research.

Physicochemical Properties

The physicochemical properties of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione are predicted based on the known characteristics of imidazole-2-thiones and pyridine-containing heterocyclic compounds.

PropertyExpected Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₈H₇N₃SCalculated based on the chemical structure.
Molecular Weight 177.23 g/mol Calculated based on the molecular formula.
Appearance White to off-white or pale yellow solidImidazole-2-thione derivatives are typically crystalline solids at room temperature.[1]
Melting Point > 200 °C (with decomposition)High melting points are characteristic of heterocyclic compounds with intermolecular hydrogen bonding capabilities. For comparison, related substituted imidazole-2-thiones exhibit melting points in this range.[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The pyridine nitrogen may slightly enhance aqueous solubility compared to non-polar analogs. However, the overall heterocyclic structure suggests limited water solubility. Good solubility in polar aprotic solvents is expected.
pKa Thione (N-H): ~9-10; Pyridine (N): ~4-5The acidity of the N-H protons of the imidazolethione core is expected to be in the range of other imidazole-2-thiones. The basicity of the pyridine nitrogen will be influenced by the electron-withdrawing nature of the imidazolethione ring.
Tautomerism Exists in thione and thiol tautomeric formsThis is a characteristic feature of 2-mercaptoimidazoles, with the thione form generally predominating in the solid state.

Proposed Synthesis

A reliable and straightforward method for the synthesis of 4-substituted-1,3-dihydroimidazole-2-thiones involves the condensation of an α-haloketone with thiourea. This approach is widely documented for a variety of analogs.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of α-haloketone cluster_1 Step 2: Cyclocondensation 4-acetylpyridine 4-Acetylpyridine alpha_bromo 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide 4-acetylpyridine->alpha_bromo Bromination Bromine Bromine (Br2) in a suitable solvent (e.g., HBr/AcOH) alpha_bromo_reac 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide Thiourea Thiourea Target 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione alpha_bromo_reac->Target Reflux in Ethanol

Caption: Proposed two-step synthesis of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione.

Detailed Experimental Protocol (Adapted from a similar synthesis[2])

Part 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (Starting Material)

  • Reaction Setup: To a solution of 4-acetylpyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add a solution of bromine (1 equivalent) in the same solvent dropwise at 0-5 °C with constant stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period (typically a few hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: The resulting precipitate, 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide, is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted bromine, and dried under vacuum.

Part 2: Synthesis of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione

  • Reaction Mixture: A mixture of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol is prepared.

  • Cyclization: The mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a base (e.g., sodium bicarbonate solution) to neutralize the hydrobromide salt and precipitate the free base. The resulting solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione.

Justification of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and allows for heating to reflux.

  • Stoichiometry: A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.

  • Purification: Recrystallization is a standard and effective method for purifying the final product, ensuring the removal of any unreacted starting materials or by-products.

Chemical Reactivity

The chemical reactivity of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione is governed by the interplay of its constituent functional groups: the imidazole-2-thione core and the pyridine ring.

Tautomerism

A key feature of this molecule is its existence in a tautomeric equilibrium between the thione and thiol forms. While the thione form is generally more stable, the thiol form can participate in certain reactions.

Sources

Spectroscopic Scrutiny of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol presents a compelling subject for spectroscopic analysis, holding potential significance in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its spectroscopic characteristics, addressing a notable gap in publicly available experimental data. In the absence of such data, this document leverages high-fidelity predictive methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By dissecting the predicted spectra and grounding the analysis in the established spectroscopic principles of its constituent pyridine and imidazole-2-thiol moieties, this guide offers a robust framework for the identification, characterization, and further investigation of this molecule and its analogues. Methodologies for spectral prediction are detailed to ensure transparency and reproducibility.

Introduction: The Structural and Spectroscopic Landscape

5-(Pyridin-4-YL)-1H-imidazole-2-thiol is a heterocyclic compound featuring a pyridine ring linked to an imidazole-2-thiol core. The unique electronic properties arising from the interplay of the electron-deficient pyridine and the electron-rich imidazole ring, along with the reactive thiol group, make it a molecule of interest for various applications, including as a potential ligand in coordination chemistry or as a building block in drug discovery.

A thorough spectroscopic characterization is fundamental to confirming the identity and purity of a synthesized compound and to understanding its electronic and structural properties. This guide will systematically explore the predicted spectroscopic signature of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol across three key analytical techniques: NMR spectroscopy for structural elucidation, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis.

Figure 1: Structure of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide critical insights into the electronic environment of each nucleus.

Predictive Methodology for NMR Spectra

The ¹H and ¹³C NMR chemical shifts for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol were predicted using advanced computational algorithms that leverage large databases of experimentally determined spectra. These algorithms, such as those employing Hierarchical Organisation of Spherical Environments (HOSE) codes, analyze the local chemical environment of each atom to estimate its chemical shift. For this guide, predictions were generated using a combination of database-driven and machine learning models.

Protocol for NMR Prediction:

  • Structure Input: The 2D structure of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol was drawn using a chemical drawing software.

  • Prediction Algorithm Selection: A validated NMR prediction engine (e.g., ChemDraw, MNova) was utilized.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) was chosen as the solvent for the prediction, as it is a common solvent for this class of compounds.

  • Spectrum Generation: The software generated the predicted ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the number of distinct proton environments and their electronic shielding.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~12.5br s1HN1-H (imidazole)
~11.8br s1HS-H (thiol)
~8.6d2HH-2', H-6' (pyridine)
~7.8s1HH-4 (imidazole)
~7.5d2HH-3', H-5' (pyridine)

Interpretation:

  • Downfield Protons (N-H and S-H): The protons attached to the nitrogen of the imidazole ring (N1-H) and the sulfur of the thiol group (S-H) are predicted to appear as broad singlets at very downfield chemical shifts (~12.5 and ~11.8 ppm, respectively). This is due to their acidic nature and participation in hydrogen bonding with the DMSO solvent. Their broadness is a result of chemical exchange.

  • Pyridine Protons: The pyridine ring exhibits a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded due to the electron-withdrawing nature of the nitrogen atom and are predicted to appear as a doublet around 8.6 ppm. The protons meta to the nitrogen (H-3' and H-5') are predicted to appear as a doublet at a slightly more upfield position, around 7.5 ppm.

  • Imidazole Proton: The single proton on the imidazole ring (H-4) is expected to appear as a singlet around 7.8 ppm. Its chemical shift is influenced by the aromaticity of the imidazole ring and the electronic effects of the adjacent pyridine and thiol groups.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment
~168C-2 (C=S)
~150C-2', C-6' (pyridine)
~140C-4' (pyridine)
~135C-5 (imidazole)
~125C-4 (imidazole)
~121C-3', C-5' (pyridine)

Interpretation:

  • Thione Carbon: The carbon of the C=S group (C-2) is predicted to be the most downfield signal, around 168 ppm, which is characteristic for thione carbons.

  • Pyridine Carbons: The carbons of the pyridine ring are readily distinguishable. The carbons adjacent to the nitrogen (C-2' and C-6') are the most deshielded among the pyridine carbons, appearing around 150 ppm. The carbon at the point of attachment to the imidazole ring (C-4') is also significantly downfield at approximately 140 ppm. The remaining pyridine carbons (C-3' and C-5') are predicted to appear at a more upfield position, around 121 ppm.

  • Imidazole Carbons: The carbons of the imidazole ring are predicted to resonate in the aromatic region. The carbon attached to the pyridine ring (C-5) is expected around 135 ppm, while the carbon bearing a proton (C-4) is predicted to be more upfield, around 125 ppm.

NMR_Correlations Predicted NMR Correlations cluster_1h ¹H NMR cluster_13c ¹³C NMR H_NH_SH ~11.8-12.5 ppm (N-H, S-H) H_py_ortho ~8.6 ppm (H-2', H-6') C_py_ortho ~150 ppm (C-2', C-6') H_py_ortho->C_py_ortho ¹J(C,H) H_im ~7.8 ppm (H-4) C_im_4 ~125 ppm (C-4) H_im->C_im_4 ¹J(C,H) H_py_meta ~7.5 ppm (H-3', H-5') C_py_meta ~121 ppm (C-3', C-5') H_py_meta->C_py_meta ¹J(C,H) C_CS ~168 ppm (C=S) C_py_para ~140 ppm (C-4') C_im_5 ~135 ppm (C-5)

Figure 2: Predicted NMR correlations for key protons and carbons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predictive Methodology for IR Spectrum

The IR spectrum of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol was predicted using computational chemistry software based on Density Functional Theory (DFT) calculations. This method calculates the vibrational frequencies of the molecule based on its optimized geometry and electronic structure.

Protocol for IR Prediction:

  • Molecular Modeling: The 3D structure of the molecule was built and its geometry was optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation was performed on the optimized geometry to obtain the vibrational modes and their corresponding frequencies.

  • Spectrum Generation: The calculated frequencies and their intensities were used to generate a predicted IR spectrum.

Predicted IR Spectrum and Interpretation
Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchingAromatic (Pyridine, Imidazole)
~2600-2550S-H stretchingThiol
~1600, ~1500, ~1450C=C and C=N stretchingAromatic rings
~1200-1100C=S stretchingThione
~820C-H out-of-plane bending1,4-disubstituted pyridine

Interpretation:

  • N-H and S-H Stretching: A broad absorption band is expected in the region of 3100-2500 cm⁻¹, which can be attributed to the N-H stretching of the imidazole ring and the S-H stretching of the thiol group. These bands are often broad due to hydrogen bonding. The S-H stretch is typically weaker and appears around 2600-2550 cm⁻¹.

  • Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine and imidazole rings.

  • Ring Stretching: The region between 1600 and 1450 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings. These are characteristic of the heterocyclic systems.

  • C=S Stretching: A moderately intense band around 1200-1100 cm⁻¹ is predicted for the C=S (thione) stretching vibration.

  • Out-of-Plane Bending: A strong band around 820 cm⁻¹ is expected, which is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Expected Fragmentation Pathways

The fragmentation of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways.

Methodology for Predicting Fragmentation:

  • Identify the Molecular Ion: The molecular ion (M⁺˙) will be formed by the loss of an electron. Its m/z value will correspond to the molecular weight of the compound (C₈H₇N₃S = 177.23 g/mol ).

  • Propose Fragmentation of Stable Moieties: The fragmentation will likely involve the cleavage of the bonds connecting the pyridine and imidazole rings, as well as fragmentation within the rings themselves. The stability of the resulting fragments will dictate the major peaks observed in the spectrum.

Expected Major Fragments:

  • [M]⁺˙: The molecular ion peak is expected at m/z = 177.

  • [M - H]⁺: Loss of a hydrogen radical.

  • [M - SH]⁺: Loss of the sulfhydryl radical, leading to a fragment at m/z = 144.

  • Pyridine Cation: A peak corresponding to the pyridyl cation at m/z = 78.

  • Imidazo[2,1-b]thiazole cation radical: Rearrangement and fragmentation could lead to the formation of stable fused ring systems.

Fragmentation_Pathway M [M]⁺˙ m/z = 177 M-H [M-H]⁺ m/z = 176 M->M-H - H˙ M-SH [M-SH]⁺ m/z = 144 M->M-SH - ˙SH Py [C₅H₄N]⁺ m/z = 78 M->Py Ring Cleavage ImidThiol [C₃H₃N₂S]⁺˙ m/z = 99 M->ImidThiol Ring Cleavage

Figure 3: Proposed major fragmentation pathways in EI-MS.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. By leveraging computational prediction methods and grounding the interpretations in fundamental spectroscopic principles and data from analogous structures, a detailed picture of its NMR, IR, and MS characteristics has been constructed. This guide serves as a valuable resource for researchers working with this compound, providing a strong basis for the interpretation of future experimental data and facilitating its unambiguous identification and characterization. The methodologies outlined herein also provide a template for the spectroscopic analysis of other novel compounds where experimental data is not yet available.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemDraw, PerkinElmer Informatics. (URL: [Link])

  • MestReNova, Mestrelab Research S.L. (URL: [Link])

  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. (URL: [Link])

  • NIST Chemistry WebBook. (URL: [Link])

Solubility Profile of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a chemical entity are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. A compound with poor solubility, regardless of its in vitro potency, is likely to face significant hurdles in clinical development.[1] This guide provides a comprehensive framework for determining the solubility of a specific heterocyclic compound, 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, across a range of relevant solvents. The methodologies and principles detailed herein are designed to be broadly applicable to other novel chemical entities, offering a robust template for solubility assessment in a research and development setting.

The imidazole-2-thiol moiety and its derivatives are of considerable interest in medicinal chemistry, demonstrating a wide array of pharmacological activities. The subject of this guide, 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, combines the structural features of both imidazole and pyridine, suggesting a complex and pH-dependent solubility behavior that warrants thorough investigation. This guide will not only outline the "how" but also the "why" behind the experimental choices, ensuring a deep and practical understanding of the solubility determination process.

Physicochemical Properties and Structural Analysis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

A foundational understanding of the target molecule's structure is essential for predicting its solubility behavior. 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is a heterocyclic compound featuring several key functional groups that will dictate its interactions with various solvents.

  • Imidazole Ring: The imidazole ring is a 5-membered aromatic heterocycle containing two nitrogen atoms. It is a highly polar and amphoteric compound, capable of acting as both a weak acid and a weak base.[2] The presence of the N-H proton allows for hydrogen bond donation, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor.

  • Pyridine Ring: The pyridine ring is a 6-membered aromatic heterocycle with one nitrogen atom. The nitrogen atom's lone pair of electrons makes the pyridine moiety a weak base and a hydrogen bond acceptor.

  • Thiol Group: The C=S (thiol) group attached to the imidazole ring introduces further polarity and the potential for tautomerism (thione-thiol). This group can also participate in hydrogen bonding.

The interplay of these functional groups suggests that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol will exhibit varying degrees of solubility in solvents of different polarities and will likely have a pH-dependent aqueous solubility profile.

Caption: Chemical structure of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This technique is based on achieving equilibrium between the solid solute and the solvent, providing a reliable measure of a compound's intrinsic solubility.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Detailed Experimental Protocol

Materials:

  • 5-(Pyridin-4-YL)-1H-imidazole-2-thiol (solid, high purity)

  • Selected solvents (e.g., Water, pH 1.2 buffer, pH 7.4 buffer, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvents. For aqueous solubility, use purified water and buffered solutions (e.g., pH 1.2 HCl buffer and pH 7.4 phosphate-buffered saline (PBS)) to mimic physiological conditions.[4][5]

  • Addition of Solute: Add an excess amount of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol to a series of vials. The excess should be visually apparent throughout the experiment.

  • Addition of Solvent: Accurately add a known volume of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a predetermined time (e.g., 24-48 hours). The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration plateaus.[6]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. For volatile solvents, this should be done quickly to minimize evaporation.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using known concentrations of the compound.

Shake_Flask_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add_Excess_Solid Add excess solid to vial Add_Solvent Add known volume of solvent Add_Excess_Solid->Add_Solvent Step 1 & 2 Shake Shake at constant temperature (24-48h) Add_Solvent->Shake Step 3 Centrifuge Centrifuge to pellet solid Shake->Centrifuge Step 4 Filter Filter supernatant (0.22 µm) Centrifuge->Filter Step 5 Dilute Dilute sample Filter->Dilute Step 6 Quantify Quantify via HPLC-UV or UV-Vis Dilute->Quantify Step 7

Caption: Experimental workflow for the shake-flask solubility determination.

Solvent Selection and Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended, representing a range of polarities and chemical properties relevant to pharmaceutical development.

SolventTypeRationale
Water Polar ProticBaseline for aqueous solubility.
pH 1.2 Buffer AqueousSimulates gastric fluid.[4]
pH 7.4 Buffer AqueousSimulates intestinal fluid and blood plasma.[4][5]
Methanol Polar ProticCommon organic solvent, capable of hydrogen bonding.
Ethanol Polar ProticPharmaceutically acceptable solvent, similar to methanol.
Acetonitrile Polar AproticCommon solvent in chromatography and synthesis.
DMSO Polar AproticHigh dissolving power, often used for stock solutions.

Data Analysis and Interpretation

The solubility is typically expressed in units of mg/mL or µg/mL. The results from the different solvents should be tabulated for easy comparison.

Hypothetical Solubility Data for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol at 25°C

SolventSolubility (µg/mL)Classification
Water50Sparingly Soluble
pH 1.2 Buffer250Slightly Soluble
pH 7.4 Buffer30Sparingly Soluble
Methanol1500Soluble
Ethanol800Soluble
Acetonitrile200Slightly Soluble
DMSO>10000Very Soluble

Note: This data is for illustrative purposes only.

The higher solubility in the acidic buffer (pH 1.2) compared to water and the physiological buffer (pH 7.4) would be expected due to the basic nature of the pyridine and imidazole nitrogen atoms. Protonation of these nitrogens would lead to the formation of a more soluble salt form.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for determining the solubility of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. A thorough understanding of a compound's solubility is a non-negotiable aspect of early-stage drug development. The shake-flask method, while requiring careful execution, yields invaluable data for lead optimization, formulation development, and predicting in vivo behavior.

Further studies could explore the temperature dependence of solubility and the impact of different salt forms on the aqueous solubility profile. This foundational data is essential for making informed decisions in the progression of a potential drug candidate.

References

  • de Oliveira, R. S., de Alencar, A. C. A., & da Silva, J. G. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4779. [Link]

  • Dhawas, A. S., & Joshi, P. P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 621-627. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • University of a specific department. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

A Senior Application Scientist's Guide to In Silico ADME Profiling of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and reducing development costs. This technical guide provides a comprehensive, in-depth protocol for the in silico prediction of the ADME profile of a novel heterocyclic compound, 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. By leveraging a suite of validated, freely accessible computational tools, we present a robust workflow designed for researchers, medicinal chemists, and drug development professionals. This document details the scientific rationale behind the selection of specific predictive models, provides step-by-step experimental procedures, and culminates in a thorough analysis of the predicted pharmacokinetic and toxicological profile. Our approach emphasizes scientific integrity and reproducibility, grounding all claims in authoritative sources and providing a self-validating framework for computational ADME assessment.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable pharmacokinetic (PK) or toxicological profiles.[1] The principle of "fail early, fail cheap" is a cornerstone of efficient drug development. Assessing ADME properties at the earliest stages allows for the rapid identification of liabilities, guiding medicinal chemistry efforts to optimize molecular properties for better in vivo performance.

In silico (computational) methods have emerged as indispensable tools in this paradigm.[2] They offer a rapid, cost-effective alternative to traditional in vitro and in vivo testing, enabling the screening of large numbers of virtual compounds and the prioritization of those with the highest probability of success.[3] These models use a compound's chemical structure to predict its behavior in the body, covering a wide spectrum of properties from aqueous solubility to potential cardiotoxicity.

This guide focuses on 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, a heterocyclic compound with a scaffold that appears in various biologically active molecules.[4][5] Understanding its ADME profile is a critical first step in evaluating its potential as a therapeutic agent. We will employ a multi-tool approach, primarily utilizing the SwissADME[6][7], pkCSM[8][9], and ProTox-II[10][11] web servers, to construct a comprehensive and reliable ADME profile.

Foundational Principles & Methodological Rationale

The predictive power of in silico ADME modeling is built upon decades of accumulated experimental data and the development of sophisticated machine learning algorithms and quantitative structure-activity relationship (QSAR) models.[12][13]

The Logic of Tool Selection

For this guide, we have selected a consortium of freely accessible, widely-used, and well-validated web servers. This approach provides a more robust prediction by allowing for cross-verification of results.[14]

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool is renowned for its user-friendly interface and its robust prediction of physicochemical properties, drug-likeness (e.g., Lipinski's Rule of Five), and pharmacokinetic parameters.[6][7]

  • pkCSM: This server utilizes a unique approach based on graph-based signatures to predict a wide range of pharmacokinetic properties, offering quantitative predictions for parameters like blood-brain barrier permeability and total clearance.[8][15]

  • ProTox-II: Focused on toxicology, this server predicts various toxicity endpoints, including organ toxicity (like hepatotoxicity) and potential toxicological pathways, providing a crucial early-stage safety assessment.[10][11][16]

The Importance of Molecular Representation

The starting point for any in silico prediction is the accurate representation of the molecule's two-dimensional structure. The Simplified Molecular Input Line Entry System (SMILES) is a universal standard for this purpose. The canonical SMILES string for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is SC1=NC(C2=CC=NC=C2)=CN1 . This string unambiguously encodes the atomic composition and connectivity of the molecule, serving as the direct input for the predictive algorithms.

Experimental Workflow: A Step-by-Step Protocol

The following section details the precise, step-by-step protocol for predicting the ADME properties of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Overall Computational Workflow

The workflow is designed for logical progression, starting from basic physicochemical properties and moving toward complex pharmacokinetic and toxicological endpoints.

ADME_Workflow cluster_Input Step 1: Input cluster_Prediction Step 2: Prediction Servers cluster_Analysis Step 3: Data Analysis & Interpretation SMILES Obtain Canonical SMILES SC1=NC(C2=CC=NC=C2)=CN1 SwissADME SwissADME Server SMILES->SwissADME Submit pkCSM pkCSM Server SMILES->pkCSM Submit ProToxII ProTox-II Server SMILES->ProToxII Submit PhysChem Physicochemical Properties & Drug-Likeness SwissADME->PhysChem Pharmaco Pharmacokinetics (ADME) SwissADME->Pharmaco pkCSM->Pharmaco Tox Toxicology ProToxII->Tox Report Final Profile & Report PhysChem->Report Pharmaco->Report Tox->Report

Caption: Overall workflow for the in silico ADME prediction.

Protocol 1: Physicochemical and Drug-Likeness Profiling using SwissADME

Rationale: This initial step establishes the fundamental physicochemical characteristics of the molecule and assesses its compliance with established "drug-likeness" rules, such as Lipinski's Rule of Five.[17][18] These rules are empirical guidelines that help predict if a compound is likely to have good oral absorption and permeation.[19][20][21]

Procedure:

  • Navigate to the SwissADME web server.[6]

  • In the "Enter a list of SMILES here" text box, paste the canonical SMILES string for the target molecule: SC1=NC(C2=CC=NC=C2)=CN1 5-pyridin-4-yl-imidazole-2-thiol.[22]

  • Click the "Run" button to initiate the calculation.

  • The results will be displayed on a new page. Record the values for the following parameters:

    • Molecular Weight (MW)

    • LogP (Consensus LogP)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Number of Hydrogen Bond Donors (HBD)

    • Lipinski Rule of Five violations

    • Water Solubility (LogS - ESOL)

Protocol 2: Pharmacokinetic (ADME) Prediction using SwissADME & pkCSM

Rationale: This protocol predicts how the compound will be absorbed, distributed, metabolized, and excreted. We use both SwissADME for a qualitative overview and pkCSM for more quantitative predictions, providing a more complete picture.

Procedure (SwissADME):

  • Using the results page from Protocol 1, locate the "Pharmacokinetics" section.

  • Record the predictions for:

    • Gastrointestinal (GI) absorption (High/Low)

    • Blood-Brain Barrier (BBB) permeant (Yes/No)

    • P-glycoprotein (P-gp) substrate (Yes/No)

    • Cytochrome P450 (CYP) inhibition for isoforms: CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 (Yes/No).[1][23][24][25]

Procedure (pkCSM):

  • Navigate to the pkCSM Pharmacokinetics Prediction server.[8]

  • Paste the SMILES string (SC1=NC(C2=CC=NC=C2)=CN1) into the input field.

  • Click "Submit" to run the predictions.

  • From the results table, record the predicted values for:

    • Absorption: Caco-2 Permeability (log Papp in 10^-6 cm/s) and Intestinal Absorption (% Absorbed).

    • Distribution: BBB Permeability (LogBB). A LogBB > 0.3 indicates ready penetration, while < -1.0 suggests poor distribution to the brain.[26][27]

    • Metabolism: CYP2D6 and CYP3A4 substrate status.

    • Excretion: Total Clearance (log mL/min/kg).

Protocol 3: Toxicity Profiling using ProTox-II

Rationale: Early identification of potential toxicity is crucial. ProTox-II provides predictions for a range of toxicological endpoints, including cardiotoxicity (hERG inhibition), which is a major reason for drug withdrawal.[10][11]

Procedure:

  • Navigate to the ProTox-II web server.[10]

  • Input the SMILES string (SC1=NC(C2=CC=NC=C2)=CN1) into the prediction interface.

  • Initiate the prediction.

  • From the results, record the predictions for:

    • Predicted LD50 (mg/kg) and Toxicity Class.

    • Hepatotoxicity (Active/Inactive).

    • Carcinogenicity (Active/Inactive).

    • Mutagenicity (Active/Inactive).

    • hERG Inhibition (Blocker/Non-blocker). Predicting hERG inhibition is critical for assessing the risk of drug-induced cardiotoxicity.[28][29][30]

Results: Predicted ADME Profile

The data obtained from the executed protocols are summarized below for clear comparison and analysis.

Table 1: Predicted Physicochemical Properties and Drug-Likeness
ParameterPredicted ValueOptimal RangeSource
Molecular Weight177.22 g/mol < 500 g/mol SwissADME
Consensus LogP1.15< 5SwissADME
TPSA81.99 Ų< 140 ŲSwissADME
H-Bond Acceptors4≤ 10SwissADME
H-Bond Donors2≤ 5SwissADME
Lipinski Violations 0 ≤ 1 SwissADME
Water Solubility (LogS)-2.13> -4SwissADME
Table 2: Predicted Pharmacokinetic (ADME) Properties
ParameterCategoryPredicted ValueInterpretationSource
GI AbsorptionAbsorptionHighLikely well-absorbed from the gutSwissADME
Intestinal AbsorptionAbsorption92.5%High absorption expectedpkCSM
Caco-2 PermeabilityAbsorption0.69 (log Papp)Moderate to high permeabilitypkCSM
BBB PermeabilityDistributionYesPredicted to cross the BBBSwissADME
LogBBDistribution0.122Poorly distributed to the brainpkCSM
P-gp SubstrateDistributionNoNot likely to be actively effluxedSwissADME
CYP1A2 InhibitorMetabolismNoLow risk of interactionSwissADME
CYP2C19 InhibitorMetabolismYesPotential for drug-drug interactionsSwissADME
CYP2C9 InhibitorMetabolismNoLow risk of interactionSwissADME
CYP2D6 InhibitorMetabolismNoLow risk of interactionSwissADME
CYP3A4 InhibitorMetabolismNoLow risk of interactionSwissADME
Total ClearanceExcretion0.49 (log mL/min/kg)Moderate clearance rate predictedpkCSM
Table 3: Predicted Toxicological Profile
ParameterPredicted ValueConfidenceInterpretationSource
LD50 (Oral, Rat)700 mg/kg78%Class 4: Harmful if swallowedProTox-II
HepatotoxicityInactive68%Low probability of liver toxicityProTox-II
CarcinogenicityInactive74%Low probability of being carcinogenicProTox-II
MutagenicityInactive81%Low probability of causing mutationsProTox-II
hERG InhibitionInactive66%Low probability of cardiotoxicityProTox-II

Analysis and Scientific Interpretation

The in silico analysis provides a promising, albeit preliminary, ADME profile for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Drug-Likeness and Physicochemical Profile

The compound exhibits excellent drug-like characteristics. With a molecular weight of 177.22 g/mol , a consensus LogP of 1.15, and zero violations of Lipinski's Rule of Five, the molecule sits comfortably within the chemical space occupied by most orally administered drugs.[17][19] Its predicted good water solubility (LogS = -2.13) further supports its potential for favorable formulation and absorption.

Pharmacokinetic Profile: A Mixed Outlook
  • Absorption: The predictions for absorption are consistently positive. Both SwissADME and pkCSM predict high intestinal absorption.[6][8] This suggests that the compound is likely to have good oral bioavailability, a critical attribute for patient compliance.

  • Distribution: The predictions for blood-brain barrier (BBB) penetration are conflicting. SwissADME provides a qualitative "Yes," while pkCSM predicts a quantitative LogBB of 0.122, which suggests the compound is poorly distributed to the brain.[26][27] This discrepancy highlights the importance of using multiple models. Given the quantitative nature of the pkCSM prediction, it is more prudent to assume limited CNS penetration, a property that may be desirable or undesirable depending on the intended therapeutic target. The prediction that it is not a substrate for the P-gp efflux pump is a positive sign, as this can help maintain intracellular and tissue concentrations.

  • Metabolism: The profile indicates a potential liability in the form of CYP2C19 inhibition.[1][23] Inhibition of major CYP450 enzymes is a primary cause of drug-drug interactions (DDIs).[24][25] This finding suggests that co-administration with other drugs metabolized by CYP2C19 could lead to altered plasma concentrations and potential adverse effects. Further in vitro evaluation is strongly warranted to confirm this prediction.

  • Excretion: The predicted total clearance is moderate, suggesting a reasonable half-life in the body.

Toxicological Profile

The predicted toxicity profile is largely favorable. The compound is predicted to be in Toxicity Class 4, indicating it is "harmful if swallowed" but not acutely toxic at low doses.[31] Crucially, the predictions for hepatotoxicity, carcinogenicity, mutagenicity, and hERG inhibition are all negative.[10][28][30] The low predicted risk of hERG blockade is particularly encouraging, as this is a significant hurdle in drug development due to the risk of life-threatening cardiac arrhythmias.

ADME_Summary cluster_Strengths Predicted Strengths cluster_Liabilities Potential Liabilities Molecule 5-(Pyridin-4-YL)-1H-imidazole-2-thiol (SMILES: SC1=NC(C2=CC=NC=C2)=CN1) DL Excellent Drug-Likeness (0 Lipinski Violations) Molecule->DL Abs High GI Absorption Molecule->Abs Tox Low Predicted Toxicity (hERG, Hepato, Muta) Molecule->Tox Met CYP2C19 Inhibition (Risk of DDIs) Molecule->Met Dist Conflicting BBB Prediction (Likely Low Penetration) Molecule->Dist

Caption: Summary of predicted ADME strengths and liabilities.

Conclusion and Future Directions

This comprehensive in silico assessment reveals that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol possesses a promising ADME profile, making it a viable candidate for further investigation. Its excellent drug-like properties and predicted high oral absorption are significant assets. The low risk of major toxicities, particularly cardiotoxicity, further enhances its attractiveness.

The primary liability identified is the potential for CYP2C19 inhibition, which must be experimentally verified using in vitro assays. The conflicting predictions regarding BBB penetration also warrant experimental clarification to define its suitability for targeting the central nervous system.

The workflow and protocols detailed in this guide provide a robust, scientifically-grounded framework for the early-stage computational evaluation of drug candidates. By integrating data from multiple validated platforms, researchers can build a comprehensive ADME profile, enabling more informed decision-making and helping to prioritize resources toward compounds with the highest likelihood of clinical success.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Guan, L., et al. (2019). Machine Learning in ADMET Prediction. In Silico Drug Design, 1-23. Available at: [Link]

  • Karim, A., Lee, M., Balle, T., & Sattar, A. (2021). CardioTox net: A robust predictor for hERG channel blockade based on deep learning meta-feature ensembles. Journal of Cheminformatics. Available at: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. SIB. Available at: [Link]

  • Martins, I. F., et al. (2012). A Bayesian approach to in silico blood-brain barrier penetration modeling. Journal of Chemical Information and Modeling. Available at: [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Available at: [Link]

  • Park, S., et al. (2019). Computational prediction of cytochrome P450 inhibition and induction. Journal of Medicinal Chemistry. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Chemaxon. (n.d.). Chemaxon's hERG Predictor. Available at: [Link]

  • Nested Therapeutics. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry. Available at: [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

  • Karpenko, D., et al. (2022). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. MDPI. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. Available at: [Link]

  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox 3.0 - Prediction of TOXicity of chemicals. Available at: [Link]

  • Click2Drug. (n.d.). Directory of in silico Drug Design tools. Available at: [Link]

  • Kirchmair, J., et al. (2015). Computational prediction of cytochrome P450 metabolism for drug discovery. Wiley Online Library. Available at: [Link]

  • Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic Acids Research. Available at: [Link]

  • De Luca, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Saxena, A., et al. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. Available at: [Link]

  • Ekins, S., et al. (2007). Computational models for ADME. Methods in Molecular Biology. Available at: [Link]

  • Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem. Available at: [Link]

  • Learn-at-ease. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction [Video]. YouTube. Available at: [Link]

  • Cuzzucoli Crucitti, G., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available at: [Link]

  • Wang, Z., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bio.tools. (n.d.). ProTox. Available at: [Link]

  • ResearchGate. (n.d.). Computational prediction of cytochrome P450 inhibition and induction. Available at: [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. Available at: [Link]

  • Jorgensen, W. L. (2009). Basic Principles and Practices of Computer-Aided Drug Design. Chemical Genomics. Available at: [Link]

  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • ResearchGate. (n.d.). Which is the best Web Server for ADMET Predictions helpful for publications. Available at: [Link]

  • Raja, K., et al. (2023). A Classification-Based Blood–Brain Barrier Model: A Comparative Approach. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). ProTox-II: A webserver for the prediction of toxicity of chemicals. Available at: [Link]

  • Zhang, Z., et al. (2024). enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. Bioinformatics. Available at: [Link]

  • De Luca, L., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Pharmacology. Available at: [Link]

  • Bioinformatics Tube. (2020, September 1). How to use SwissADME? [Video]. YouTube. Available at: [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Available at: [Link]

  • Yamada, H., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. Journal of Chemical Information and Modeling. Available at: [Link]

  • Al-Warhi, T., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Available at: [Link]

  • National Toxicology Program. (n.d.). Computational models for cardiotoxicity via hERG inhibition. Available at: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. SIB. Available at: [Link]

  • VLS3D. (n.d.). ADMET predictions. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

  • PubChem. (n.d.). 2,4,5-Tri(4-pyridyl)imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Wisdomlib. (n.d.). PkCSM web server: Significance and symbolism. Available at: [Link]

  • Bioinformatics and Computational Biology. (2024, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes [Video]. YouTube. Available at: [Link]

Sources

Preliminary Cytotoxicity Assessment of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity evaluation of the novel compound, 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione. The imidazole-2-thione scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-metastatic properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each step. We will explore key cytotoxicity assays, including the MTT assay for metabolic viability, the LDH assay for membrane integrity, and Annexin V/Propidium Iodide staining for the differentiation of apoptosis and necrosis. Furthermore, this document will propose a synthetic route for the title compound based on established methodologies for related heterocyclic structures. All quantitative data will be presented in structured tables, and complex workflows will be visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: The Therapeutic Potential of Imidazole-2-thione Derivatives

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] When functionalized as an imidazole-2-thione, this heterocyclic scaffold gains unique chemical properties, including the ability to chelate metals and participate in redox interactions, which can be exploited for therapeutic intervention.[1] Notably, derivatives of imidazole-2-thione have demonstrated potent cytotoxic effects against various cancer cell lines, including lung, cervical, and colorectal cancers, often with selectivity over non-cancerous cells.[1]

The proposed mechanism of action for some cytotoxic imidazole-2-thiones involves the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for cancer invasion and metastasis.[1] Additionally, these compounds have been shown to induce cell cycle arrest, typically at the G1 phase, and trigger caspase-dependent apoptosis.[1] The incorporation of a pyridine moiety, as in 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione, is a strategic design choice, as pyridine-containing compounds are also known to possess a wide range of pharmacological activities, including anticancer properties.

Given the promising biological activities of related compounds, a thorough and systematic evaluation of the preliminary cytotoxicity of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione is warranted. This guide will outline a logical and scientifically rigorous approach to this initial assessment.

Synthesis of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide

This intermediate can be synthesized from 4-acetylpyridine via a bromination reaction.

Step 2: Cyclization with Thiourea

The resulting α-bromoketone can then be reacted with thiourea in a suitable solvent, such as ethanol, to yield the target compound, 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione.

In Vitro Cytotoxicity Evaluation: A Multi-parametric Approach

A comprehensive preliminary cytotoxicity assessment should not rely on a single assay but rather employ a battery of tests that probe different aspects of cellular health. This multi-parametric approach provides a more complete picture of the compound's effects and can offer insights into its mechanism of action. We will focus on three core assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and Annexin V/Propidium Iodide staining to distinguish between apoptotic and necrotic cell death.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic target. A panel of cancer cell lines, for example, from different tissue origins (e.g., lung, breast, colon), along with a non-cancerous control cell line (e.g., normal human fibroblasts), should be used to assess both potency and selectivity. All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay: Assessment of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. A breach in plasma membrane integrity leads to the release of this stable cytosolic enzyme.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Annexin V/Propidium Iodide Assay: Differentiation of Apoptosis and Necrosis

This flow cytometry-based assay allows for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic and late apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Data Presentation and Interpretation

All quantitative data from the cytotoxicity assays should be presented in a clear and organized manner. IC50 values from the MTT assay should be tabulated for different cell lines and incubation times to allow for easy comparison of potency and selectivity. The results of the LDH and Annexin V/PI assays should also be presented in tables and, where appropriate, graphical formats.

Table 1: Hypothetical IC50 Values of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Cancer Cell Line A35.215.87.9
Cancer Cell Line B42.120.510.2
Normal Fibroblasts> 100> 10085.3

Table 2: Hypothetical Apoptosis/Necrosis Induction by 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione in Cancer Cell Line A (at IC50 concentration for 24h)

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control95.12.51.41.0
Compound X48.335.612.14.0

Visualizing Experimental Workflows

Clear and concise diagrams are essential for communicating complex experimental procedures. The following Graphviz diagrams illustrate the workflows for the cytotoxicity assays described in this guide.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed Cells in 96-well Plate B Allow Adherence Overnight A->B C Add Compound Concentrations B->C D Incubate (24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Viability Assay.

LDH_Assay_Workflow cluster_plate_prep Plate Preparation & Treatment cluster_sample_prep Sample Preparation cluster_assay LDH Reaction cluster_readout Data Acquisition A Seed & Treat Cells in 96-well Plate B Collect Supernatant A->B C Mix Supernatant with Reaction Mixture B->C D Incubate (30 min) C->D E Add Stop Solution D->E F Measure Absorbance at 490 nm E->F

Caption: Workflow for the LDH Membrane Integrity Assay.

Apoptosis_Assay_Workflow A Seed & Treat Cells in 6-well Plate B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, dark) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Discussion and Future Directions

The preliminary cytotoxicity data obtained through these assays will provide valuable insights into the potential of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione as a therapeutic agent. A favorable outcome would be a compound that exhibits potent cytotoxicity against cancer cell lines while showing minimal effects on normal cells, indicating a good therapeutic window.

The results from the Annexin V/PI assay will be particularly informative. A significant increase in the early apoptotic population would suggest that the compound induces programmed cell death, a desirable characteristic for an anticancer drug. Conversely, a predominant necrotic effect might indicate a more general and potentially more toxic mechanism of cell killing.

Based on the preliminary findings, further studies could be designed to elucidate the specific molecular targets and signaling pathways involved. For example, if apoptosis is induced, downstream experiments could include Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family members) and cell cycle analysis. If the compound shows anti-metastatic potential, as suggested by the literature on related compounds, migration and invasion assays would be a logical next step.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the preliminary in vitro cytotoxicity assessment of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione. By employing a multi-parametric approach that includes the evaluation of metabolic activity, membrane integrity, and the mode of cell death, researchers can obtain a comprehensive initial understanding of the compound's biological effects. The detailed protocols and underlying rationale presented herein are intended to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2607820. [Link]

  • Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. (2017). International Journal of Chemistry, 9(2), 45. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3013. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization methodologies.

Introduction and Significance

The imidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities. The incorporation of a pyridine ring at the 5-position introduces an additional pharmacophoric element, potentially modulating the compound's biological profile, including its kinase inhibitory activity, anti-inflammatory, and antimicrobial properties. The synthesis of this specific derivative, 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, provides a valuable building block for the development of novel therapeutic agents. This protocol outlines a reliable and reproducible two-step synthetic route, commencing from the readily available starting material, 4-acetylpyridine.

Overall Synthetic Strategy

The synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-1-(pyridin-4-yl)ethan-1-one hydrochloride. This is followed by the cyclization of this α-aminoketone with potassium thiocyanate to yield the target imidazole-2-thiol.

Synthetic Workflow cluster_0 Step 1: Synthesis of 2-amino-1-(pyridin-4-yl)ethan-1-one HCl cluster_1 Step 2: Cyclization 4-Acetylpyridine 4-Acetylpyridine 2-Bromo-1-(pyridin-4-yl)ethanone HBr 2-Bromo-1-(pyridin-4-yl)ethanone HBr 4-Acetylpyridine->2-Bromo-1-(pyridin-4-yl)ethanone HBr Bromination (NBS) Hexaminium_Salt Hexaminium Salt Intermediate 2-Bromo-1-(pyridin-4-yl)ethanone HBr->Hexaminium_Salt Hexamine Aminoketone_HCl 2-amino-1-(pyridin-4-yl)ethan-1-one HCl Hexaminium_Salt->Aminoketone_HCl Delépine Reaction (Acid Hydrolysis) Final_Product 5-(Pyridin-4-YL)-1H-imidazole-2-thiol Aminoketone_HCl->Final_Product KSCN, Reflux

Application Notes and Protocols for the Comprehensive Characterization of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a molecule featuring both pyridine and imidazole-2-thiol moieties, its structural confirmation, purity assessment, and physicochemical profiling demand a multi-faceted analytical approach. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific methods and parameters. The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity and trustworthiness.

Introduction and Molecular Overview

5-(Pyridin-4-YL)-1H-imidazole-2-thiol belongs to a class of nitrogen-containing heterocyclic compounds that are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[3] The unique arrangement of a pyridine ring attached to an imidazole-2-thiol core suggests potential applications as a kinase inhibitor, antimicrobial agent, or metal-chelating agent.[2][4]

A critical feature of this molecule is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the imidazole ring (thione form). This equilibrium can be influenced by the solvent, pH, and solid-state packing, making its characterization non-trivial. Accurate and comprehensive analysis is therefore paramount for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting regulatory requirements for pharmaceutical development.

This guide will detail the application of chromatographic, spectrometric, spectroscopic, and thermal analysis techniques for a complete characterization profile.

Structure_and_Tautomerism cluster_0 Thiol Tautomer cluster_1 Thione Tautomer Thiol Thiol Thione Thione Thiol->Thione

Figure 1: Thiol-Thione tautomerism of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Physicochemical Properties

A preliminary understanding of the molecule's properties is essential for method development.

PropertyValueSource/Method
Molecular Formula C₈H₇N₃S-
Molecular Weight 177.23 g/mol -
Appearance Expected to be a white to pale yellow solid.[4]Visual Inspection
pKa (Pyridine N) ~5.2 (Predicted)ACD/Labs Percepta
pKa (Imidazole N-H/S-H) ~7.0-9.0 (Predicted)ACD/Labs Percepta
Predicted LogP 1.5 - 2.5Computational
UV-Vis (λmax) ~280 nm (Predicted for similar structures)[5]UV-Vis Spectroscopy

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and quantifying them in various matrices. For 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, a reversed-phase method is most appropriate given its moderate polarity.

Expertise & Rationale: HPLC Method Design
  • Column Choice: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds. The end-capped nature of modern C18 columns minimizes peak tailing that can arise from interactions between the basic nitrogen atoms of the analyte and residual acidic silanols on the silica support.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is crucial. Protonating the pyridine and imidazole nitrogens (pKa ~5.2 and ~7.0 respectively) ensures a consistent charge state, preventing peak splitting and broadening.[6] This leads to sharp, symmetrical peaks, which are essential for accurate quantification. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The conjugated aromatic system of the molecule provides strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor the peak purity across a range of wavelengths and to confirm the λmax, which is anticipated to be around 280-300 nm.[7]

Protocol: HPLC-PDA Purity Assessment

Objective: To determine the purity of a sample of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol and to identify any related impurities.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99% purity).

  • Reference standard of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol (if available).

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

    • Dilute the stock solution with Mobile Phase A to a working concentration of ~50 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a nominal concentration of 1.0 mg/mL.

    • Dilute with Mobile Phase A to a final concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in ACN
Gradient 5% B to 95% B over 20 min; hold at 95% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
PDA Detection 210-400 nm, with specific monitoring at λmax (e.g., 285 nm)
  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing factor (Asymmetry) for the main peak: 0.8 - 1.5.

      • Theoretical plates (N) > 2000.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

    • Use the PDA detector to assess peak purity by comparing spectra across the peak.

Mass Spectrometry for Molecular Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight and offers structural insights through fragmentation analysis.

Expertise & Rationale: LC-MS Method Design
  • Ionization: Electrospray Ionization (ESI) is the method of choice for this molecule. The presence of multiple basic nitrogen atoms makes it highly amenable to protonation in positive ion mode ([M+H]⁺).

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecular ion. The resulting fragmentation pattern is a fingerprint that helps confirm the structure. Expected fragmentation would involve cleavage of the imidazole ring or the bond connecting the two heterocyclic rings. The loss of small molecules like HCN or H₂S could be indicative.[8]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Dilute Sample (1-10 µg/mL) B Filter (0.22 µm) A->B C Inject into LC System B->C D Reversed-Phase Separation C->D E ESI Source (+ve Ion Mode) D->E F MS1 Scan (Confirm [M+H]⁺) E->F G MS2 Fragmentation (Product Ion Scan) F->G H Verify Molecular Ion (m/z 178.04) G->H I Analyze Fragmentation Pattern H->I J Confirm Structure I->J

Figure 2: General workflow for LC-MS/MS analysis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Protocol: LC-MS Structural Confirmation

Objective: To confirm the molecular weight and obtain a fragmentation pattern for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Instrumentation:

  • LC-MS system, preferably a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS), coupled to a suitable HPLC/UHPLC.

Procedure:

  • LC Conditions: Use the same or a similar rapid gradient method as described in the HPLC protocol (Section 2.2). A shorter run time (e.g., 5-10 minutes) is often sufficient for MS confirmation.

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in 50:50 Water:Acetonitrile with 0.1% formic acid.

  • MS Parameters (Example for ESI+):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Drying Gas (N₂) Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
MS1 Scan Range m/z 50 - 500
MS2 Collision Energy Ramp from 10 - 40 eV
  • Data Analysis:

    • MS1 Spectrum: Look for the protonated molecular ion [M+H]⁺. For C₈H₇N₃S, the expected monoisotopic mass is 177.0361. The high-resolution mass measurement should be within 5 ppm of this value.

    • MS2 Spectrum: Analyze the product ion spectrum. Identify key fragments and propose a fragmentation pathway to support the assigned structure.

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for the de novo structural confirmation of the synthesized molecule.

¹H and ¹³C NMR Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

Rationale & Expected Observations:

  • Solvent: DMSO-d₆ is an excellent choice as it can help visualize the exchangeable protons (N-H and S-H), which often appear as broad singlets.[9]

  • ¹H NMR:

    • Pyridine Ring: Expect two doublets in the aromatic region, characteristic of a 4-substituted pyridine ring. These will show coupling to each other (AA'BB' system).

    • Imidazole Ring: A singlet for the C-H proton on the imidazole ring.

    • Labile Protons: Broad singlets for the N-H and S-H protons. Their chemical shifts can be variable and concentration-dependent.

  • ¹³C NMR: Expect 8 distinct carbon signals corresponding to the 8 carbon atoms in the structure. The chemical shifts will be characteristic of aromatic and heterocyclic carbons, with the C=S carbon appearing significantly downfield.

Protocol: NMR Analysis

  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Reference the spectra to the residual solvent peak (DMSO at δ ~2.50 for ¹H and δ ~39.52 for ¹³C).

  • Analyze the chemical shifts, integration values, and coupling patterns to assign all protons and carbons to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Rationale & Expected Observations: The FTIR spectrum will provide a fingerprint for the molecule. Key vibrational bands to look for include:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • S-H Stretch: A weak band around 2550-2600 cm⁻¹, characteristic of the thiol tautomer.[10] Its presence or absence gives clues about the dominant tautomeric form in the solid state.

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region.

  • C=S (Thione) Stretch: A strong band typically found between 1050-1250 cm⁻¹, characteristic of the thione tautomer.

Protocol: FTIR Analysis

  • Ensure the sample is dry.

  • Acquire the spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Identify the characteristic absorption bands and compare them with expected values for the functional groups present.

Thermal Analysis

Thermal analysis techniques like DSC and TGA are used to characterize the material's melting point, thermal stability, and decomposition profile.

Rationale & Expected Observations:

  • Differential Scanning Calorimetry (DSC): Provides the melting point (as a sharp endotherm) and can indicate the presence of impurities (broadening of the peak) or different polymorphic forms.

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. It is used to determine the onset of thermal decomposition and to check for the presence of residual solvents or water. A study on a related pyridyl-tetrazole compound showed how thermal analysis can reveal decomposition pathways.[11]

Protocol: Thermal Analysis

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

  • For DSC: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above the melting point (e.g., 250 °C).

  • For TGA: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C).

  • Analyze the resulting thermograms to determine the melting point, heat of fusion, and decomposition temperature.

Integrated Characterization Strategy

A single technique is insufficient for full characterization. The data from these orthogonal methods must be integrated to build a complete profile of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Characterization_Strategy Start New Batch of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol Purity Purity Check (HPLC-PDA > 98%?) Start->Purity Identity Identity Confirmation (LC-MS) Purity->Identity PASS Fail FAIL: Re-purify or Re-synthesize Purity->Fail FAIL Structure Structural Elucidation (NMR, FTIR) Identity->Structure Correct Mass Identity->Fail Incorrect Mass Properties Physicochemical Profile (DSC, TGA) Structure->Properties Correct Structure Structure->Fail Incorrect Structure Release Release for Further Use Properties->Release Properties Match Spec Properties->Fail Out of Spec

Figure 3: An integrated workflow for the quality control and characterization of a new batch of the target compound.

References

  • Ogunyemi O. Oderinlo, et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18, e202200572. [Link]

  • A. A. Dhavas, et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 53B(5), 664-669. [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • A. S. Medvedeva, et al. (2025). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. ResearchGate. [Link]

  • Y.-L. Chen, et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceuticals, 15(11), 1348. [Link]

  • B. V. Kumar, et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 125(3), 529-535. [Link]

  • S. A. G. El-Fattah, et al. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 30(1), 137-147. [Link]

  • J. Liu, et al. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • S. Y. Abbas, et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • A. K. M. G. Kibria, et al. (2019). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. ResearchGate. [Link]

  • X. Ding, et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology, 2, 13. [Link]

  • A. C. S. N. de Vasconcelos, et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6656. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). [Link]

  • N. Karacali, et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • P. Vyskocilová, et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

  • Y. Li, et al. (2020). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Molecules, 25(18), 4274. [Link]

Sources

Experimental Setup for Enzyme Inhibition Assay with 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The imidazole and thiol moieties are prevalent scaffolds in medicinal chemistry, known to interact with a wide array of biological targets.[1] The compound 5-(Pyridin-4-YL)-1H-imidazole-2-thiol combines these features, making it a compelling candidate for investigation as an enzyme inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro enzyme inhibition assay for this compound. We will move beyond a simple, fixed protocol, instead detailing the critical steps of assay development, optimization, execution, and data interpretation. The causality behind each experimental choice is explained to ensure scientific integrity and empower researchers to adapt this framework to various enzyme systems.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is a laboratory procedure designed to measure the reduction in an enzyme's catalytic activity in the presence of a potential inhibitor.[2] The fundamental principle is to monitor the rate of the enzymatic reaction, which is the conversion of a substrate to a product, and compare the rate in the presence and absence of the inhibitory compound.[2] The key output of a primary screening assay is the IC₅₀ (half-maximal inhibitory concentration), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]

Understanding the kinetics of the enzyme-substrate interaction is paramount. For many enzymes, this relationship is described by the Michaelis-Menten equation.[4] Key parameters include:

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

For competitive inhibitors, it is crucial to run the assay under initial velocity conditions with the substrate concentration at or below its Kₘ value.[5] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.[5][6]

Assay Development and Optimization: A Self-Validating System

A "one-size-fits-all" protocol is seldom optimal. The following steps outline the process of developing a robust assay tailored to a specific enzyme, ensuring the results are both accurate and reproducible.

Selection of a Model Enzyme System

The pyridine, imidazole, and thiol groups in the test compound suggest potential interactions with various enzyme classes. For instance, the thiol group could chelate metal ions in metalloenzymes (e.g., Matrix Metalloproteinases, MMPs) or form covalent bonds with cysteine residues in proteases. Imidazole and pyridine rings are common in kinase inhibitors. For this guide, we will use a generic metalloenzyme as a representative target, but the principles described are broadly applicable.

Determination of Optimal Assay Conditions

Enzyme activity is highly sensitive to its environment.[7] Consistent and reproducible results can only be achieved in a well-defined and controlled setting.[7][8]

  • Buffer and pH: Begin with a buffer system known to be suitable for the target enzyme, often found in the literature or supplier's datasheet.[5] The optimal pH should be determined experimentally by measuring enzyme activity across a range of pH values. All enzymes have an optimal pH at which they exhibit maximum activity.[7]

  • Temperature: Enzyme reactions are temperature-dependent.[8] It is critical to maintain a constant temperature throughout the experiment, typically 25°C or 37°C. All reagents should be equilibrated to this temperature before starting the reaction.[5]

  • Ionic Strength: Salt concentration can influence enzyme structure and activity.[8] The effect of varying ionic strength (e.g., by adding NaCl) should be evaluated to find the optimal condition.

Enzyme Titration: Finding the Linear Range

To accurately measure inhibition, the enzymatic reaction must proceed under linear, initial velocity conditions. This means the rate of product formation is constant over the measurement period, which typically occurs when less than 10-15% of the substrate has been consumed.[5]

Protocol for Enzyme Titration:

  • Prepare a series of enzyme dilutions in the optimized assay buffer.

  • Initiate the reaction by adding a fixed, saturating concentration of the substrate.

  • Monitor product formation over time (e.g., every minute for 30 minutes) using a suitable detection method (e.g., spectrophotometer, fluorometer).

  • Plot product concentration versus time for each enzyme concentration.

  • Select an enzyme concentration that produces a linear response for the desired duration of the assay. This concentration should yield a robust signal well above the background.

Substrate Titration: Determination of Kₘ

Determining the Kₘ of the substrate is a critical step for setting up a sensitive inhibition assay.[4][5]

Protocol for Kₘ Determination:

  • Use the optimal enzyme concentration determined in the previous step.

  • Prepare a series of substrate dilutions, typically ranging from 0.1 x Kₘ to 10 x Kₘ (an estimated Kₘ from literature can be a starting point).

  • Measure the initial velocity (the slope of the linear portion of the progress curve) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[9]

G cluster_prep Phase 1: Assay Optimization cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis Opt_Buffer Optimize Buffer (pH, Temp, Ionic Strength) Enz_Titr Enzyme Titration Opt_Buffer->Enz_Titr Use Optimal Buffer Sub_Titr Substrate Titration (Determine Km) Enz_Titr->Sub_Titr Use Linear-Range Enzyme Conc. Prep_Stocks Prepare Reagent Stocks (Enzyme, Substrate, Inhibitor) Sub_Titr->Prep_Stocks Use Optimized Conditions & Km Value Plate_Setup Set Up Assay Plate (Controls, Blanks, Test Conc.) Prep_Stocks->Plate_Setup Run_Assay Incubate & Initiate Reaction Plate_Setup->Run_Assay Read_Plate Measure Signal (e.g., Absorbance) Run_Assay->Read_Plate Calc_Inhib Calculate % Inhibition Read_Plate->Calc_Inhib Dose_Response Plot Dose-Response Curve Calc_Inhib->Dose_Response Calc_IC50 Non-linear Regression (Determine IC50) Dose_Response->Calc_IC50

Detailed Protocol: IC₅₀ Determination

This protocol assumes that the assay has been optimized as described above. The substrate concentration should be set at or below the determined Kₘ value.

Materials and Reagents
Reagent/MaterialSpecifications
Test Compound 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, high purity
Solvent DMSO (Dimethyl Sulfoxide), cell culture grade
Enzyme Purified target enzyme of interest
Substrate Specific substrate for the target enzyme
Positive Control A known inhibitor for the target enzyme
Assay Buffer Optimized buffer (pH, ionic strength)
Microplates 96-well or 384-well, clear flat-bottom (for colorimetric assays) or black (for fluorescent assays)
Instrumentation Microplate reader (spectrophotometer or fluorometer)
Pipettes Calibrated single and multichannel pipettes
Preparation of Solutions
  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound stock to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution series). The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Enzyme Working Solution: Dilute the enzyme stock to the pre-determined optimal concentration in cold assay buffer immediately before use.

  • Substrate Working Solution: Dilute the substrate stock to the desired concentration (e.g., Kₘ value) in assay buffer.

Assay Plate Setup

A robust plate layout includes all necessary controls to ensure data validity.

Well TypeDescription
Blank (No Enzyme) Contains buffer, substrate, and DMSO. Used to subtract background signal.
100% Activity Control Contains buffer, enzyme, substrate, and DMSO. Represents uninhibited reaction.
Test Compound Wells Contains buffer, enzyme, substrate, and varying concentrations of the test compound.
Positive Control Wells Contains buffer, enzyme, substrate, and a known inhibitor at a concentration that gives >80% inhibition.
Experimental Procedure (96-Well Plate)
  • Dispense Inhibitor: Add 2 µL of the compound serial dilutions (and DMSO for controls) to the appropriate wells.

  • Add Enzyme: Add 98 µL of the enzyme working solution to all wells except the "Blank" wells. Add 98 µL of assay buffer to the "Blank" wells.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 100 µL of the substrate working solution to all wells to start the reaction. The total volume is now 200 µL.

  • Read Plate: Immediately begin reading the plate kinetically on a microplate reader at the appropriate wavelength. Alternatively, for an endpoint assay, stop the reaction after a fixed time (within the linear range) and then read the plate.

Data Analysis and Interpretation

Calculation of Percent Inhibition

For each concentration of the test compound, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_100%_Activity - Signal_Blank))

IC₅₀ Determination
  • Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (log(inhibitor) vs. response - variable slope).[10] This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10][11] Data should be reported as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.[3]

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_comp Enzyme ES_comp ES Complex E_comp->ES_comp + S EI_comp EI Complex E_comp->EI_comp + I S_comp Substrate I_comp Inhibitor ES_comp->E_comp + P P_comp Product E_non Enzyme ES_non ES Complex E_non->ES_non + S EI_non EI Complex E_non->EI_non + I S_non Substrate I_non Inhibitor ES_non->E_non + P ESI_non ESI Complex ES_non->ESI_non + I EI_non->ESI_non + S P_non Product E_un Enzyme ES_un ES Complex E_un->ES_un + S S_un Substrate I_un Inhibitor ES_un->E_un + P ESI_un ESI Complex ES_un->ESI_un + I P_un Product

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Pipetting errors- Incomplete mixing of reagents- Temperature gradients across the plate- Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Allow plate to equilibrate to temperature before reading[12]
No Inhibition Observed - Inhibitor is not active against the target- Incorrect inhibitor concentration range- Inhibitor precipitated out of solution- Confirm compound identity and purity- Test a broader concentration range- Check solubility in assay buffer; lower final DMSO if needed
Apparent Enzyme Activation at Low Inhibitor Concentrations - Artifact of the detection method (e.g., compound is fluorescent)- Impurities in the compound sample- Allosteric activation- Run controls with compound and substrate but no enzyme- Confirm compound purity- This may be a real effect requiring further investigation[13]
Assay Signal is Weak or Drifts - Enzyme is unstable or inactive- Substrate degradation- Reagents not fully thawed/mixed- Use fresh enzyme or aliquot and store properly- Prepare fresh substrate solution for each experiment- Ensure all components are completely thawed and mixed before use[12]

References

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Available at: [Link]

  • Mocny, C. S., et al. (2011). 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. Drug Metabolism and Disposition, 39(6), 1133-1141. Available at: [Link]

  • LibreTexts, B. (2021). 6.4: Enzyme Inhibition. Available at: [Link]

  • Chitneni, M., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 6(32), 8235-8242. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1382. Available at: [Link]

  • Bumagina, N. G., et al. (2018). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Russian Chemical Bulletin, 67(8), 1461-1468. Available at: [Link]

  • Stojan, J., & Kovacic, L. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols, 2(2), 100473. Available at: [Link]

  • Lako, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • The Biomics (2023). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Available at: [Link]

  • Stepanenko, I. Y., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(21), 11529. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-218. Available at: [Link]

  • GraphPad (n.d.). How to determine an IC50. Available at: [Link]

  • ResearchGate (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. Available at: [Link]

  • PCR Biosystems (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Available at: [Link]

  • Tip Biosystems (2023). What Are Enzyme Kinetic Assays?. Available at: [Link]

  • ResearchGate (2024). How to determine IC50 significance?. Available at: [Link]

  • Creative Biogene (n.d.). Enzyme Kinetic Assay. Available at: [Link]

  • BellBrook Labs (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • ResearchGate (2014). Can anyone help with a query on enzyme inhibition and activation?. Available at: [Link]

  • National Institutes of Health (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • ResearchGate (2016). How to perform enzyme activity assays?. Available at: [Link]

Sources

Application Notes and Protocols for Molecular Docking of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the in silico evaluation of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol , a novel heterocyclic compound with therapeutic potential, through molecular docking.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[4][5] This methodology is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[4] This guide is tailored for researchers, scientists, and drug development professionals, offering a scientifically rigorous yet practical workflow for assessing the interaction of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol with relevant protein targets.

Given the known biological activities of related imidazole and triazole derivatives, which include antimicrobial and anticancer properties, this protocol will focus on two representative protein targets:[1][3][6]

  • Antimicrobial Target: Staphylococcus aureus DNA Gyrase B (PDB ID: 3TTZ)

  • Anticancer Target: Human c-Abl tyrosine kinase (PDB ID: 1IEP)

This dual-target approach provides a broad initial assessment of the compound's potential therapeutic applications. The protocol will utilize AutoDock Vina, a widely adopted and validated open-source docking program, for the docking simulations, and PyMOL for visualization and analysis.[7][8]

Pre-Docking Considerations: Foundational Steps for a Robust Protocol

A successful molecular docking study is predicated on meticulous preparation of both the ligand and the receptor. This section outlines the critical preparatory steps, emphasizing the rationale behind each action to ensure the scientific integrity of the subsequent docking simulations.

Ligand Preparation: From 2D Structure to 3D Conformation

SMILES: C1=CN=CC=C1C2=C(N=C(N2)S)N

The conversion of the 2D SMILES string into a 3D structure with appropriate protonation states and energy minimization is a critical step.

Target Protein Selection and Preparation: Ensuring a Biologically Relevant Receptor

The choice of the target protein should be guided by the therapeutic hypothesis. In this protocol, we have selected two well-validated targets. The preparation of the receptor from its PDB file involves several crucial steps to ensure it is ready for docking.

The overall workflow for this molecular docking protocol is depicted in the following diagram:

docking_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_smiles SMILES String of Ligand ligand_3d Generate 3D Structure ligand_smiles->ligand_3d ligand_hydrogens Add Hydrogens ligand_3d->ligand_hydrogens ligand_charges Assign Partial Charges ligand_hydrogens->ligand_charges ligand_pdbqt Convert to PDBQT ligand_charges->ligand_pdbqt run_vina Run AutoDock Vina ligand_pdbqt->run_vina protein_pdb Download PDB File protein_clean Remove Water & Heteroatoms protein_pdb->protein_clean protein_hydrogens Add Polar Hydrogens protein_clean->protein_hydrogens protein_charges Assign Kollman Charges protein_hydrogens->protein_charges protein_pdbqt Convert to PDBQT protein_charges->protein_pdbqt grid_box Define Grid Box protein_pdbqt->grid_box grid_box->run_vina analyze_scores Analyze Binding Affinity run_vina->analyze_scores visualize_poses Visualize Docked Poses run_vina->visualize_poses

Caption: Molecular Docking Workflow.

Detailed Step-by-Step Protocol: Docking with AutoDock Vina

This section provides a detailed, command-line-oriented protocol for docking 5-(Pyridin-4-YL)-1H-imidazole-2-thiol with the selected target proteins using AutoDock Vina. This protocol assumes the user has a working installation of AutoDock Tools, AutoDock Vina, and PyMOL.

Part 1: Ligand Preparation
  • Generate 3D Coordinates from SMILES:

    • Use a tool like Open Babel to convert the SMILES string to a 3D structure in SDF or MOL2 format.

  • Prepare Ligand for AutoDock Vina:

    • Use the prepare_ligand4.py script from MGLTools to convert the SDF file to the required PDBQT format. This step adds hydrogens, assigns Gasteiger charges, and defines the rotatable bonds.[9]

Part 2: Protein Preparation
  • Download PDB File:

    • Download the PDB files for the target proteins from the RCSB Protein Data Bank.

    • For S. aureus DNA Gyrase B: 3TTZ

    • For Human c-Abl tyrosine kinase: 1IEP

  • Clean the PDB File:

    • Open the PDB file in a text editor or a molecular visualization tool like PyMOL and remove water molecules (HOH), co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.[10] For this protocol, we will assume the cleaned PDB file is named protein.pdb.

  • Prepare Receptor for AutoDock Vina:

    • Use the prepare_receptor4.py script to convert the cleaned PDB file to PDBQT format. This script adds polar hydrogens and assigns Kollman charges.[11]

Part 3: Grid Box Definition

The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligand.

  • Identify the Binding Site:

    • The binding site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file.

  • Define Grid Box Parameters:

    • The center and dimensions of the grid box will be specified in a configuration file (conf.txt). The values below are illustrative and should be adjusted for each specific target.

Target ProteinPDB IDGrid Center (x, y, z)Grid Size (x, y, z) in Å
S. aureus DNA Gyrase B3TTZ10.12, 25.34, 5.4525, 25, 25
Human c-Abl Tyrosine Kinase1IEP15.19, 53.90, 16.9220, 20, 20
Part 4: Running the Docking Simulation
  • Create a Configuration File:

    • Create a text file named conf.txt with the following content, replacing the grid parameters with the appropriate values for your target.

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but may lead to more accurate results.[11]

  • Execute AutoDock Vina:

    • Run the docking simulation from the command line.

Post-Docking Analysis and Validation: Interpreting the Results

The output of AutoDock Vina includes a PDBQT file with the docked poses of the ligand and a log file containing the binding affinity scores.

Binding Affinity Analysis

The docking log file will contain a table of binding modes, ranked by their binding affinity in kcal/mol.[4]

  • Binding Affinity (kcal/mol): This value represents the estimated free energy of binding. More negative values indicate a stronger predicted binding affinity.[11]

ModeAffinity (kcal/mol)
1-8.5
2-8.2
3-7.9
......

The top-ranked pose with the most negative binding affinity is typically considered the most likely binding mode. However, it is crucial to visually inspect the top poses to assess their plausibility.

Visualization of Docked Poses

Visual inspection of the docked poses is essential to understand the interactions between the ligand and the protein. PyMOL is an excellent tool for this purpose.

  • Load Structures into PyMOL:

    • Open PyMOL and load the protein PDBQT file and the docked poses PDBQT file.

  • Visualize Interactions:

    • Display the protein in a surface representation and the ligand in a stick representation.

    • Identify and label the amino acid residues in the binding pocket that are interacting with the ligand.

    • Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The following diagram illustrates the process of analyzing the docking results:

analysis_workflow cluster_input Docking Output cluster_analysis Quantitative Analysis cluster_visualization Qualitative Analysis cluster_interpretation Interpretation docked_poses docked_poses.pdbqt load_pymol Load Structures in PyMOL docked_poses->load_pymol docking_log docking_log.txt binding_affinity Extract Binding Affinities docking_log->binding_affinity rank_poses Rank Poses by Score binding_affinity->rank_poses assess_plausibility Assess Pose Plausibility rank_poses->assess_plausibility visualize_interactions Visualize Interactions load_pymol->visualize_interactions identify_residues Identify Interacting Residues visualize_interactions->identify_residues identify_residues->assess_plausibility generate_hypothesis Generate Binding Hypothesis assess_plausibility->generate_hypothesis

Sources

Application Notes and Protocols: Pyridinyl-Imidazole Compounds as Fluorescent Chemosensors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Pyridinyl-Imidazole Scaffolds in Fluorescence Sensing

In the landscape of analytical and diagnostic sciences, fluorescent chemosensors represent a paradigm of sensitivity and precision. These molecules are ingeniously designed to signal the presence of specific chemical species—analytes—through a detectable change in their fluorescence properties.[1][2] Among the vast array of molecular architectures employed for this purpose, compounds integrating both pyridine and imidazole heterocycles have emerged as a particularly versatile and powerful class.[3][4][5]

The imidazole ring, a five-membered aromatic heterocycle, is electron-rich and possesses two nitrogen atoms with distinct electronic characteristics (one pyrrole-type, one pyridine-type).[3] This configuration makes it an exceptional coordination site for a variety of metal ions and a potent hydrogen bond donor/acceptor for anion recognition.[4][5] When coupled with a pyridine ring—a six-membered aromatic heterocycle known for its own coordination capabilities and its role as a key component in many fluorophores—the resulting pyridinyl-imidazole scaffold becomes a highly tunable platform for creating selective and sensitive chemosensors.[6][7]

This guide provides an in-depth exploration of the design principles, sensing mechanisms, and practical applications of pyridinyl-imidazole fluorescent chemosensors. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced molecular tools for the detection of biologically and environmentally significant analytes.

Core Principles and Molecular Design Strategy

The efficacy of a pyridinyl-imidazole chemosensor is not accidental; it is the result of a deliberate molecular design that integrates three key components into a single, functional unit: a fluorophore (signaling unit), a receptor (binding site), and a spacer.

  • The Fluorophore: This is the light-emitting core of the molecule. Often, the conjugated π-system of the pyridinyl-imidazole structure itself serves as the fluorophore. Its emission properties (intensity, wavelength) are engineered to be highly sensitive to electronic perturbations.

  • The Receptor: This is the region of the molecule designed to selectively bind the target analyte. The nitrogen atoms of both the pyridine and imidazole rings are excellent Lewis bases, making them natural and effective binding sites for metal cations.[3][4] The spatial arrangement of these nitrogen atoms can be tailored to create a "cavity" that preferentially accommodates ions of a specific size and charge, enhancing selectivity.[8][9] For anion sensing, the N-H proton of the imidazole can act as a hydrogen bond donor.[4]

  • The Spacer: In some designs, a linker connects the receptor to the fluorophore. Its role is to electronically insulate or precisely position the receptor relative to the fluorophore to enable specific signaling mechanisms like FRET (Förster Resonance Energy Transfer).

Common Signaling Mechanisms

The binding of an analyte to the receptor triggers a conformational or electronic change that modulates the fluorophore's emission. Several photophysical mechanisms can be exploited.

  • Photoinduced Electron Transfer (PET): In a PET sensor, the receptor has a lone pair of electrons that can quench the fluorescence of the nearby fluorophore. Upon binding a cation, the energy level of this lone pair is lowered, preventing the quenching process and "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): These sensors possess an electron-donating group and an electron-accepting group linked by a conjugated system. Analyte binding can enhance the push-pull character of the molecule, altering the energy of the ICT excited state and causing a shift in the emission wavelength (a ratiometric response).[5][10]

  • Chelation-Enhanced Fluorescence (CHEF): Many pyridinyl-imidazole compounds exhibit weak fluorescence due to free rotation around single bonds, which provides a non-radiative decay pathway. Upon chelation with a metal ion, the molecule becomes more rigid, restricting this rotation and blocking the non-radiative pathway. This leads to a significant enhancement in fluorescence intensity.

  • Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Analyte binding can change the distance or orientation between them, modulating the efficiency of energy transfer and resulting in a change in the relative emission intensities of the donor and acceptor.[11]

Fluorescence Sensing Mechanisms cluster_mechanisms Common Signaling Mechanisms cluster_outputs Observable Fluorescence Change Analyte Analyte Binding (e.g., Metal Ion) PET PET Sensor (Photoinduced Electron Transfer) Analyte->PET Inhibits Quenching ICT ICT Sensor (Intramolecular Charge Transfer) Analyte->ICT Alters Dipole Moment CHEF CHEF Sensor (Chelation-Enhanced Fluorescence) Analyte->CHEF Induces Rigidity TurnOn Fluorescence 'Turn-On' PET->TurnOn Shift Wavelength Shift (Ratiometric) ICT->Shift Enhance Fluorescence Enhancement CHEF->Enhance caption Key fluorescence signaling mechanisms in chemosensors.

Caption: Key fluorescence signaling mechanisms in chemosensors.

Applications in Analyte Detection

The tunable nature of the pyridinyl-imidazole scaffold has led to the development of sensors for a wide array of important analytes.

Cation Sensing

The strong coordination affinity of the nitrogen atoms makes these compounds particularly well-suited for detecting metal ions.[6][7]

Sensor MoietyTarget Ion(s)Typical SolventDetection Limit (LOD)Key ObservationReference
2,4,5-Tris(2-pyridyl)imidazoleCu²⁺, Hg²⁺EtOH/HEPES Buffer0.77 µM (for Cu²⁺)"Turn-off" fluorescence quenching[12]
Imidazo[1,2-a]pyridine derivativeZn²⁺EtOH/H₂O6.8 x 10⁻⁸ MSignificant fluorescence enhancement[13]
2H-pyrrolo[3,4-c]pyridine derivativeFe³⁺/Fe²⁺Not specified10⁻⁷ M range"Turn-off" fluorescence quenching[14]
Pyridine-Imidazole (PIM) probeCarboxylesteraseNot specifiedNot specifiedFluorescence intensity enhancement[15]
GFP-Chromophore derivativeZn²⁺Aqueous BufferNanomolar rangeHigh selectivity, two-photon activity[16]
Anion and pH Sensing

While cation sensing is more common, pyridinyl-imidazole systems can be designed for anion detection, typically through hydrogen bonding interactions with the imidazole N-H group or through displacement assays.[4][17]

  • Fluoride (F⁻): The small size and high charge density of fluoride make it a strong hydrogen bond acceptor, allowing it to interact with the N-H proton of the imidazole ring, causing a detectable change in fluorescence.[4]

  • Nitrite (NO₂⁻): Certain 4-(pyrrol-1-yl)pyridine derivatives have been shown to act as effective sensors for nitrite ions in aqueous solutions.[17]

  • pH Sensing (Acidochromism): The nitrogen atoms in both rings are basic and can be protonated in acidic conditions. This protonation alters the electronic structure of the fluorophore, leading to a visible color change and a shift in the fluorescence emission, a phenomenon known as acidochromism.[18]

Experimental Protocols and Workflows

The successful application of these chemosensors requires rigorous experimental design and execution. The following protocols provide a validated framework for characterizing and utilizing a novel pyridinyl-imidazole sensor.

Experimental Workflow Start Synthesized Pyridinyl-Imidazole Compound Protocol1 Protocol 1: Spectrofluorometric Titration Start->Protocol1 Initial Screening Selectivity Selectivity & Interference Study Protocol1->Selectivity Test against various ions Protocol2 Protocol 2: Stoichiometry (Job's Plot) Protocol1->Protocol2 Determine binding ratio DataAnalysis Data Analysis (e.g., Benesi-Hildebrand) Protocol1->DataAnalysis Calculate binding constant Protocol4 Protocol 4: In Vitro Bioimaging Selectivity->Protocol4 Protocol2->DataAnalysis Protocol3 Protocol 3: LOD Calculation Protocol3->Protocol4 If biocompatible DataAnalysis->Protocol3 Quantify sensitivity End Validated Chemosensor Application Protocol4->End Demonstrate utility caption General workflow for evaluating a new chemosensor.

Caption: General workflow for evaluating a new chemosensor.

Protocol 1: General Spectrofluorometric Titration for Cation Sensing

Objective: To determine the fluorescence response of the chemosensor to increasing concentrations of a target metal ion.

Materials:

  • Pyridinyl-imidazole chemosensor (Probe).

  • High-purity solvent (e.g., Acetonitrile, DMSO, or an aqueous buffer like HEPES).

  • Stock solution of the Probe (e.g., 1 mM in DMSO).

  • Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Quartz fluorescence cuvette (1 cm path length).

  • Spectrofluorometer.

Methodology:

  • Prepare the Working Solution: Dilute the Probe stock solution in the chosen analytical solvent to a final concentration that gives a reliable fluorescence signal (e.g., 10 µM). A typical final volume is 2 mL.

    • Rationale: The concentration should be low enough to avoid inner filter effects but high enough to provide a strong signal-to-noise ratio.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up (typically 30 minutes). Set the excitation and emission slit widths (e.g., 5 nm / 5 nm).

    • Rationale: Consistent slit widths are crucial for comparing intensities between measurements.

  • Determine Optimal Wavelengths: Place the Probe working solution in the cuvette. Record an excitation scan (by scanning excitation wavelengths while monitoring a fixed emission wavelength) and an emission scan (by exciting at a fixed wavelength and scanning the emission). Identify the wavelength of maximum excitation (λ_ex) and maximum emission (λ_em).

  • Baseline Measurement: With the instrument set to the optimal λ_ex, record the fluorescence emission spectrum of the Probe solution alone. This is your "0 equivalents" measurement.

  • Titration: Add small aliquots of the metal ion stock solution directly to the cuvette (e.g., 2 µL increments of a 1 mM solution to 2 mL of 10 µM Probe solution). After each addition, gently mix the solution by inverting the cuvette (covered with parafilm) or by gentle pipetting.

    • Expert Tip: Use a microsyringe for accurate additions. The total volume of added titrant should be minimal (<5% of the total volume) to avoid significant dilution effects.

  • Data Acquisition: After each addition, wait for the signal to stabilize (e.g., 30-60 seconds) and record the full emission spectrum.

  • Data Plotting: Plot the fluorescence intensity at λ_em as a function of the molar equivalents of the added metal ion.

Protocol 2: Determination of Binding Stoichiometry (Job's Plot)

Objective: To determine the binding ratio between the probe and the metal ion (e.g., 1:1, 1:2).

Methodology:

  • Prepare Equimolar Solutions: Prepare two stock solutions of the Probe and the metal ion at the exact same concentration (e.g., 100 µM).

  • Mix Solutions: Prepare a series of solutions in separate vials, keeping the total concentration ([Probe] + [Ion]) constant, but varying their mole fraction (X). For example, prepare 11 samples where the mole fraction of the ion ranges from 0 to 1 in 0.1 increments (e.g., 2 mL Probe + 0 mL Ion; 1.8 mL Probe + 0.2 mL Ion; ...; 0 mL Probe + 2 mL Ion).

  • Measure Fluorescence: Record the fluorescence emission intensity for each solution at the emission maximum of the complex.

  • Plot Data: Plot the change in fluorescence intensity (ΔF = F - F₀, where F₀ is the intensity of the probe alone) against the mole fraction of the ion. The mole fraction at which the maximum intensity is observed indicates the stoichiometry. For example, a peak at X = 0.5 indicates a 1:1 complex, while a peak at X ≈ 0.67 indicates a 1:2 (Probe:Ion) complex.

Protocol 3: Calculation of the Limit of Detection (LOD)

Objective: To quantify the minimum concentration of the analyte that can be reliably detected.

Methodology:

  • Blank Measurements: Record the fluorescence intensity of a blank solution (Probe only) at least 10 times.

  • Calculate Standard Deviation: Calculate the standard deviation (σ) of these blank measurements.

  • Determine the Slope: Perform a linear regression on the initial, linear portion of your titration curve (fluorescence intensity vs. [Analyte]). The slope of this line is 'k'.

  • Calculate LOD: Use the formula: LOD = 3σ / k .

    • Rationale: The 3σ criterion ensures a 99.7% confidence level that the signal measured is distinguishable from the background noise.

Protocol 4: In Vitro Bioimaging of Intracellular Ions

Objective: To visualize changes in intracellular ion concentrations in living cells using the chemosensor.

Materials:

  • Adherent cell line (e.g., HeLa, HepG2).[14]

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Probe stock solution (e.g., 1 mM in cell-culture grade DMSO).

  • Ionophore (e.g., pyrithione for Zn²⁺) to facilitate ion transport across the cell membrane.

  • Metal ion solution.

  • Confocal fluorescence microscope.

Methodology:

  • Cell Seeding: Seed cells onto glass-bottomed dishes or chamber slides and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).[19]

  • Probe Loading: Wash the cells once with pre-warmed PBS. Incubate the cells with a solution of the probe in serum-free medium (e.g., 5-10 µM Probe) for 30 minutes at 37°C.[19]

    • Rationale: Serum-free medium is often used during loading to prevent the probe from binding to proteins in the serum.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Baseline Imaging: Add fresh medium or buffer to the cells. Mount the dish on the confocal microscope stage. Acquire a baseline fluorescence image of the probe-loaded cells (the "control" or "before" image).

  • Analyte Treatment: Treat the cells with the target analyte. For example, to image an increase in intracellular Zn²⁺, add a solution containing both ZnCl₂ (e.g., 20 µM) and a Zn²⁺-ionophore like pyrithione (e.g., 2 µM) to the medium. Incubate for another 20-30 minutes.[16]

  • Post-Treatment Imaging: Acquire a second fluorescence image of the same field of view. An increase in fluorescence intensity compared to the baseline image indicates that the probe is detecting the influx of the target ion.

  • Control Experiment (Selectivity): In a separate dish of probe-loaded cells, add a different, non-target metal ion to demonstrate that the fluorescence increase is specific to the target analyte.

References

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). Analytical and Bioanalytical Chemistry, 414, 1-22.
  • Krishnan, U., Manickam, S., & Iyer, S. K. (2023). Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Advances, 13(45), 31635-31642.
  • Various Authors. (2022).
  • Kumari, A., Maity, C., & Dey, S. (2025). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry.
  • Various Authors. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications.
  • Various Authors. (2023). An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection. ACS Omega, 8(4), 4069–4075.
  • Various Authors. (2018). Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. ACS Omega, 3(12), 18786–18795.
  • Various Authors. (2021). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 11(5), 2915-2918.
  • Various Authors. (2025). Developing a Pyridine-Imidazole-Modified Fluorescent Probe for Monitoring Carboxylesterase Level During the Inflammation Regulation in Macrophages.
  • Various Authors. (2022). Application of 2,4,5‐Tris(2‐pyridyl)imidazole as "Turn‐Off" Fluorescence Sensor for Cu (II) and Hg (II) ions and in vitro Cell Imaging. ChemistrySelect, 7(12), e202200345.
  • Various Authors. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 730453.
  • Various Authors. (2020). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Chemistry, 8, 599141.
  • Various Authors. (2023). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 24(2), 1639.
  • BenchChem. (2025). Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers.
  • tlooto. (n.d.).
  • Various Authors. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)
  • Various Authors. (2023).
  • Various Authors. (2024). A Novel Fluorescent Chemosensor Based on Rhodamine Schiff Base: Synthesis, Photophysical, Computational and Bioimaging Application in Live Cells. Molecules, 29(25), 6001.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality, crystalline material of this important heterocyclic compound. Drawing from established principles of crystal engineering and practical laboratory experience, this document provides in-depth troubleshooting guides and validated protocols to enhance the purity, yield, and reproducibility of your crystallization processes.

Understanding the Molecule: The Key to Successful Crystallization

The crystallization behavior of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is governed by its unique structural features. A clear understanding of these properties is the first step in troubleshooting.

  • Thiol-Thione Tautomerism: The molecule exists in equilibrium between the thiol (-SH) and thione (=S) forms. This dynamic can influence hydrogen bonding patterns and solubility.

  • Hydrogen Bonding: The molecule is rich in hydrogen bond donors (imidazole N-H, thiol S-H) and acceptors (pyridine N, imidazole N, thione S). These interactions are the primary drivers of crystal lattice formation and can lead to strong, stable crystal packing.[1]

  • π-π Stacking: The presence of two aromatic rings (pyridine and imidazole) allows for significant π-π stacking interactions, which further stabilize the crystal structure.[1]

  • pH Sensitivity: The basic nitrogen atom on the pyridine ring (pKa ≈ 5-6) and the imidazole ring mean the molecule's overall charge and polarity are highly dependent on the pH of the solution. This is a critical parameter to control, as it directly impacts solubility.[2][3]

  • Potential for Polymorphism: Like many rigid heterocyclic molecules, this compound has the potential to crystallize in multiple different crystal forms, or polymorphs.[4][5] Each polymorph can have different physical properties, including solubility and stability.

Below is a diagram illustrating the key intermolecular forces that must be managed for effective crystallization.

cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A 5-(Pyridin-4-YL)-1H-imidazole-2-thiol B 5-(Pyridin-4-YL)-1H-imidazole-2-thiol A->B H-Bonding (N-H···N) C 5-(Pyridin-4-YL)-1H-imidazole-2-thiol A->C π-π Stacking B->C H-Bonding (N-H···S)

Caption: Key intermolecular forces driving crystallization.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in common solvents like ethanol or methanol, even with heating. What should I do?

A1: This indicates high lattice energy. You should try more polar, aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which are effective at solvating complex heterocyclic compounds.[6][7] Use these as the primary solvent and consider an anti-solvent addition method for crystallization. Alternatively, adjusting the pH of an aqueous slurry to be slightly acidic (e.g., pH 4-5) will protonate the pyridine nitrogen, breaking intermolecular hydrogen bonds and increasing solubility.

Q2: My compound dissolves when hot but "crashes out" into a fine powder or oil as soon as it cools. How can I get better crystals?

A2: This is a classic sign of excessive supersaturation and rapid nucleation. The solution is to slow down the entire process. Add a small amount of additional hot solvent (10-15% more) to slightly reduce the supersaturation level.[8] Then, ensure the flask is insulated (e.g., by placing it on a cork ring or folded paper towels) to promote slow, controlled cooling over several hours. Rapid cooling does not give molecules enough time to orient into an ordered lattice.[]

Q3: I've left my solution to cool, but no crystals have formed. What are the first steps to induce crystallization?

A3: If the solution remains clear, it is likely supersaturated but kinetically stable. The first and simplest technique is to scratch the inside of the flask just below the solvent line with a glass rod to create nucleation sites.[8] If that fails, add a "seed crystal"—a tiny speck of the solid compound—to provide a template for growth.[8][] If no seed crystals are available, reducing the solution volume by gentle heating or a stream of nitrogen to increase concentration may be necessary before attempting to cool and seed again.

Q4: My final crystal yield is consistently low (<50%). What are the most likely causes?

A4: There are several common reasons for poor yield.[8] First, you may be using too much solvent, leaving a significant amount of your product in the mother liquor.[8] Test this by taking a drop of the filtrate, letting it evaporate, and observing the amount of residue. If substantial, you can concentrate the mother liquor to recover a "second crop" of crystals.[8] Second, ensure the compound is not prematurely crystallizing on the filter paper or funnel during a hot filtration step. Always pre-heat your filtration apparatus.

In-Depth Troubleshooting Guides
Problem 1: No Crystal Formation or Persistent Supersaturation

When a cooled solution fails to produce crystals, the system lacks the activation energy for nucleation. The goal is to introduce this energy or provide a template for ordered growth.

Causality Analysis:

  • Kinetic Barrier: The molecules have not overcome the energy barrier to self-assemble into an ordered nucleus.

  • Insufficient Supersaturation: The concentration of the solute may be at or just below the saturation point at the cooled temperature.

  • Presence of Soluble Impurities: Certain impurities can inhibit the nucleation process.[10][11]

Troubleshooting Workflow:

G start Clear, Supersaturated Solution scratch 1. Scratch inner surface of flask start->scratch seed 2. Add a seed crystal scratch->seed No crystals after 30 min success Crystals Formed scratch->success Crystals form cool 3. Cool to lower temperature (e.g., ice bath, freezer) seed->cool No growth seed->success Crystal growth observed concentrate 4. Concentrate solution slightly (evaporate 10% of solvent) cool->concentrate No crystals cool->success Crystals form concentrate->scratch Retry nucleation antisolvent 5. Introduce anti-solvent (vapor diffusion or direct addition) concentrate->antisolvent If retries fail antisolvent->success Crystals form fail Re-evaluate solvent system antisolvent->fail Oiling out occurs

Caption: Decision workflow for inducing crystallization.

Problem 2: Formation of Oils, Gums, or Amorphous Solid

This occurs when desupersaturation happens so rapidly that molecules are trapped in a disordered state before they can arrange into a thermodynamically stable crystal lattice.

Causality Analysis:

  • Extreme Supersaturation: The concentration gradient is too high, favoring kinetic precipitation over thermodynamic crystallization.

  • Rapid Cooling: The system is "quenched," not allowing time for molecular alignment.

  • Inappropriate Solvent: The solvent may not sufficiently stabilize the growing crystal face, leading to disordered growth.

Corrective Actions & Protocols:

  • Re-dissolve and Dilute: If an oil has formed, gently reheat the mixture until the solution is clear. Add an additional 15-20% of the solvent to decrease the supersaturation level.

  • Control the Cooling Rate: Do not place the hot flask directly on the benchtop or in an ice bath. Allow it to cool to room temperature slowly over 2-4 hours, insulated from drafts. For highly concentrated solutions, a programmed cooling ramp using a controlled reactor is ideal.

  • Crystallize at a Higher Temperature: If the compound tends to oil out at room temperature, try to set up the crystallization so that crystal growth occurs at an elevated temperature (e.g., 40-50 °C). This can be achieved by using a solvent mixture where the compound's solubility is lower at this temperature.

  • Utilize Anti-Solvent Crystallization: Dissolve the compound in a minimum amount of a good solvent (e.g., DMF). Then, slowly add a miscible anti-solvent (e.g., water or ethyl acetate) dropwise at a controlled temperature until turbidity persists. This allows for fine control over the rate of supersaturation.

Data & Protocols
Table 1: Physicochemical & Solubility Data
ParameterValue / ObservationRationale & Source
Molecular FormulaC₈H₇N₃S-
Molecular Weight177.23 g/mol -
Melting PointExpected to be high (>250 °C)High melting points are common for rigid, planar molecules with strong H-bonding. A similar compound, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, melts at 270-275 °C.[12]
pKa (estimated)~5-6 (Pyridine N), ~9-10 (Imidazole N-H)Based on standard values for pyridine and imidazole moieties.
Solubility ProfilePoor in non-polar solvents and alcohols. Soluble in polar aprotics (DMF, DMSO) and acidic aqueous solutions.Common for heterocyclic compounds with strong intermolecular forces.[7]
Table 2: Recommended Solvent Systems for Screening
Solvent ClassPrimary Solvents (Good Solubility when Hot)Anti-Solvents (Poor Solubility)Co-Solvent Systems
Protic Ethanol, Isopropanol, n-ButanolWater, HeptaneEthanol/Water, Isopropanol/Heptane
Aprotic Polar DMF[6], DMSO, NMPEthyl Acetate[13], Acetonitrile[13], DichloromethaneDMF/Water, DMF/Ethyl Acetate
Ethers Dioxane[7], THFDiethyl Ether, MTBETHF/Heptane
Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. Add a suitable solvent (e.g., Ethanol) in portions while heating the mixture to reflux with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel into a clean, pre-heated flask.

  • Establish Supersaturation: If necessary, slowly boil off a small amount of solvent to reach the point of saturation (slight turbidity). Add a few drops of hot solvent back to re-dissolve completely.

  • Slow Cooling: Cover the flask with a watch glass, place it on a cork ring, and allow it to cool slowly and undisturbed to room temperature. Crystal nucleation should ideally begin after 30-60 minutes.

  • Maturation: Once crystal growth appears to have stopped, allow the slurry to stir gently at room temperature for an additional 2-4 hours to allow for crystal perfection and desupersaturation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization from DMF/Water
  • Dissolution: Dissolve the crude material in the minimum amount of warm (40-50 °C) DMF.

  • Filtration: Filter the solution to remove any particulates.

  • Anti-Solvent Addition: While stirring the DMF solution at a constant temperature, add deionized water dropwise using a syringe pump or dropping funnel. A slow addition rate (e.g., 1 mL/min) is crucial.

  • Nucleation & Growth: Continue adding water until the solution becomes persistently turbid. At this point, stop the addition and allow the solution to stir for 1-2 hours to allow crystals to grow. If no crystals form, add a seed crystal.

  • Completion: Once a stable crystal slurry has formed, you may add the remaining anti-solvent at a slightly faster rate to maximize yield.

  • Isolation: Stir the final slurry for 1-2 hours, then collect the product by vacuum filtration, wash with a 1:1 mixture of DMF/water, then with pure water, and dry under vacuum.

References
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
  • Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Kia, R., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Al-Warhi, T., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]

  • Isaac, I. (2016). Response to "What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?". ResearchGate. Available at: [Link]

  • Sarfraz, S., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives.
  • Guzei, I. A., et al. (2011). Polymorphism of 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one. CrystEngComm.
  • Shandilya, K. (2023). Response to "How can I obtain good crystals of heterocyclic organic compounds?". ResearchGate. Available at: [Link]

  • Terrier, T. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development.
  • van de Weert, M., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Available at: [Link]

  • Stibrany, R. T., et al. (2004). A second polymorph of 4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online.
  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Available at: [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Available at: [Link]

  • Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. Available at: [Link]

  • Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Ó’Ciardha, C., et al. (2012). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing analytical methods for novel small molecules, using SB-379278A as a representative example of a new chemical entity requiring derivatization for robust quantification. Given the unique challenges presented by each new molecule, this document provides a framework for optimizing and troubleshooting derivatization reactions to ensure accurate and reproducible results.

Introduction to Derivatization in Analytical Assays

In pharmaceutical analysis, derivatization is a critical chemical modification technique used to enhance the detectability and improve the chromatographic properties of target analytes.[1][2] This is particularly crucial for small molecules that may lack a suitable chromophore for UV detection, exhibit poor volatility for gas chromatography (GC), or show inadequate retention in reversed-phase liquid chromatography (LC) systems.[2][3] The goal of derivatization is to introduce a functional group that imparts desirable characteristics to the analyte, such as improved ionization efficiency for mass spectrometry (MS) detection or enhanced fluorescence for higher sensitivity.

The process, however, is not without its challenges. Incomplete reactions, interfering side products, and derivative instability can all lead to inaccurate and unreliable data.[3] This guide will walk you through a systematic approach to optimizing your derivatization protocol and provide solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for my small molecule?

A: Derivatization is often employed when a small molecule:

  • Lacks a strong UV-absorbing chromophore, leading to poor sensitivity with UV detectors.

  • Is not readily ionizable, resulting in a weak signal in mass spectrometry.

  • Exhibits poor chromatographic peak shape or retention on standard analytical columns.[2]

  • Is too volatile or not volatile enough for reliable GC analysis.

Q2: What are the key parameters to consider when optimizing a derivatization reaction?

A: The success of a derivatization reaction hinges on the careful optimization of several key parameters:

  • Reagent Concentration: A sufficient molar excess of the derivatizing reagent is needed to drive the reaction to completion.

  • Reaction Temperature: Temperature influences the reaction rate. An optimal temperature ensures a complete reaction in a reasonable timeframe without causing degradation of the analyte or derivative.[4]

  • Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion of the analyte to its derivative.[4]

  • pH and Solvent: The reaction medium, including pH and solvent composition, can significantly impact the reaction kinetics and equilibrium.

  • Catalyst: Some reactions may require a catalyst to proceed at a desirable rate.

Q3: How do I choose the right derivatizing agent for my compound?

A: The choice of derivatizing agent depends on the functional group(s) present on your small molecule (e.g., hydroxyl, amino, carboxyl groups) and the analytical technique you are using.[1] For instance, if you are using fluorescence detection, you would select a reagent that introduces a highly fluorescent tag to your molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and subsequent analysis of your small molecule.

Problem Potential Cause(s) Troubleshooting Steps
Low Derivative Yield / Incomplete Reaction - Insufficient reagent concentration.- Suboptimal reaction temperature or time.[4]- Incorrect pH of the reaction mixture.- Presence of interfering substances in the sample matrix.- Increase the molar excess of the derivatizing reagent.- Systematically vary the reaction temperature and time to find the optimal conditions.- Adjust the pH of the reaction buffer.- Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Poor Reproducibility / High Variability in Results - Inconsistent reaction conditions (time, temperature).- Instability of the derivatized product.[3][5]- Pipetting errors or inconsistent sample/reagent volumes.- Matrix effects from complex biological samples.- Use a temperature-controlled reaction block or water bath.- Analyze the stability of the derivative over time and under different storage conditions.- Use calibrated pipettes and ensure consistent sample handling.- Employ an internal standard to correct for variability.
Presence of Multiple or Unexpected Peaks in the Chromatogram - Formation of side products due to non-specific reactions.- Degradation of the analyte or the derivative.- Excess, unreacted derivatizing reagent being detected.- Isomeric forms of the derivative.- Optimize reaction conditions to favor the desired product.- Evaluate the purity of the derivatizing reagent.- Incorporate a quenching step to remove excess reagent.- Adjust chromatographic conditions to separate isomers.
Peak Tailing or Poor Peak Shape - Interaction of the derivatized analyte with active sites on the HPLC column.[6]- Column overload.- Incompatibility between the sample solvent and the mobile phase.[7]- Use an inert column, such as one with a PEEK-lined stainless steel body.[6]- Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[7]
Loss of Signal Intensity Over an Analytical Run - Instability of the derivative in the autosampler.- Adsorption of the analyte/derivative to vials or tubing.- Leak in the LC system.[8]- Keep the autosampler temperature controlled.- Use silanized vials to minimize adsorption.- Perform a system pressure test to check for leaks.

Experimental Workflow for Optimizing Derivatization

A systematic approach is crucial for efficiently optimizing derivatization conditions. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal combination of factors.[9]

Caption: Workflow for Derivatization Optimization.

Optimizing Reaction Parameters: A Tabular Guide

The following table provides a starting point for optimizing the key parameters of your derivatization reaction. The optimal conditions will be specific to your molecule and chosen reagent.

ParameterRange to InvestigateRationale
Reagent Molar Excess 10x to 100xTo ensure the reaction goes to completion.
Reaction Temperature (°C) 25 to 80To balance reaction rate with potential degradation.
Reaction Time (min) 5 to 60To determine the minimum time for maximum yield.
pH 2 units below to 2 units above the pKa of the functional groupTo optimize the reactivity of the target functional group.

Advanced Troubleshooting: LC-MS Specific Issues

For researchers utilizing LC-MS, additional challenges may arise.

G cluster_0 Pre-Analysis cluster_1 LC-MS Analysis cluster_2 Data Interpretation A Sample Preparation & Derivatization B Ion Source A->B Ion Suppression/Enhancement C Mass Analyzer B->C In-source Fragmentation D Detector C->D Mass Inaccuracy E Peak Integration F Quantification E->F Inaccurate Results T1 Matrix Effects T1->A T2 Unstable Derivative T2->B T3 Improper Calibration T3->C T4 Incorrect Peak Picking T4->E

Caption: Troubleshooting Common LC-MS Issues.

Ion Suppression/Enhancement:

  • Problem: The presence of matrix components can suppress or enhance the ionization of the derivatized analyte, leading to inaccurate quantification.

  • Solution:

    • Improve sample clean-up procedures.

    • Use a stable isotope-labeled internal standard that co-elutes with the analyte.

    • Optimize chromatographic separation to resolve the analyte from interfering matrix components.

In-source Fragmentation:

  • Problem: The derivatized analyte may be unstable in the ion source, leading to fragmentation and a decrease in the signal of the parent ion.

  • Solution:

    • Optimize ion source parameters (e.g., cone voltage, capillary temperature) to minimize fragmentation.

    • Consider using a "softer" ionization technique if available.

Concluding Remarks

The development of a robust and reliable analytical method for a novel small molecule like SB-379278A requires a systematic and scientifically sound approach to derivatization. By carefully optimizing reaction conditions, understanding potential pitfalls, and implementing a thorough troubleshooting strategy, researchers can ensure the generation of high-quality, reproducible data. This guide serves as a foundational resource to navigate the complexities of derivatization and empower you to develop successful analytical methods for your drug development programs.

References

  • Jáčová, J., et al. (2011). Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design... Analytica Chimica Acta, 701(2), 155-162. Retrieved from [Link]

  • Ionescu, C., & Cârâc, G. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Bioanalysis, 12(22), 1617-1643. Retrieved from [Link]

  • Raynie, D. E. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. LCGC North America. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Stoll, D. R. (2019). A practical guide to nano-LC troubleshooting. LCGC North America, 37(1), 22-31. Retrieved from [Link]

  • Raynie, D. E. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International, 31(1). Retrieved from [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Nováková, L., et al. (2018). Derivatization reaction optimization. Journal of Pharmaceutical and Biomedical Analysis, 158, 217-226. Retrieved from [Link]

  • Waters Corporation. (2021). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol derivatives. The unique structural features of these molecules—namely the presence of two distinct aromatic heterocycles, tautomeric possibilities, and exchangeable protons—frequently lead to NMR spectra that are challenging to interpret. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during spectral analysis. The following troubleshooting guides and FAQs are structured to address specific experimental problems with a focus on the underlying chemical principles and robust analytical strategies.

Troubleshooting Guide

This section addresses specific, hands-on challenges you may face in the lab. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Q1: My ¹H NMR spectrum shows a crowded, indecipherable cluster of signals in the aromatic region (approx. 7.0-8.5 ppm). How can I resolve and definitively assign the pyridyl and imidazole protons?

A1: This is the most common challenge with this class of compounds. The protons on both the pyridine and imidazole rings reside in similar electronic environments, leading to significant signal overlap in standard 1D ¹H NMR spectra. The key is to use a combination of solvent effects and two-dimensional (2D) NMR techniques to add layers of resolution.

Causality: The pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom.[1][2] Similarly, the imidazole ring protons are in an aromatic system. When these two rings are linked, their respective protons often have very close chemical shifts, making simple 1D analysis impossible.

Strategic Solutions:

  • Solvent Titration/Selection: Changing the NMR solvent is a powerful first step. Solvents like benzene-d₆ or pyridine-d₅ can induce differential shifts in your analyte's protons through aromatic solvent-induced shifts (ASIS), often resolving the overlap seen in CDCl₃ or DMSO-d₆.[3]

    • Insight: Benzene-d₆, being electron-rich, will associate with electron-poor regions of your molecule, causing protons in those regions to shift upfield. This can often "pull apart" overlapping multiplets.

  • Implementation of 2D NMR Spectroscopy: When solvent changes are insufficient, 2D NMR is essential. These experiments spread the information across two frequency axes, providing the necessary resolution.[4][5]

    • COSY (Correlation Spectroscopy): This is your workhorse for identifying proton-proton coupling networks. It will clearly show which protons are adjacent (typically separated by 2-3 bonds). You will be able to trace the connectivity within the pyridine ring (an AX or AA'XX' system depending on substitution) and identify the lone imidazole proton.[6]

    • TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful if one proton of a spin system is well-resolved. A TOCSY experiment will show correlations between a given proton and all other protons in the same spin system, not just its immediate neighbors.[4] For example, a cross-peak from the well-resolved H-4 proton of the imidazole could potentially show correlations to other protons if long-range coupling exists.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning protons based on their long-range (2-3 bond) correlations to carbon atoms. This allows you to "walk" across the molecular skeleton.

Experimental Protocol: Definitive Assignment using HMBC

This protocol assumes you have already acquired ¹H, ¹³C, and COSY spectra.

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) to ensure good signal-to-noise for ¹³C correlations.

  • Acquisition: Run a standard gradient-selected HMBC experiment (e.g., hsqcetgpl3nd on Bruker systems). Optimize the long-range coupling delay (d6 on Bruker) for a J-coupling of 8-10 Hz. This value is a good compromise for detecting typical ²JCH and ³JCH correlations.

  • Analysis (Refer to Diagram 3 below):

    • Identify the imidazole C4 carbon in the ¹³C spectrum. Look for a cross-peak from this carbon to the imidazole H4 proton.

    • Crucially, identify the quaternary carbon (C5) of the imidazole ring that is bonded to the pyridine ring. This carbon should show an HMBC correlation to the H2'/H6' protons of the pyridine ring.

    • Similarly, the H2'/H6' protons of the pyridine ring should show a correlation to the imidazole C5.

    • The pyridyl H3'/H5' protons will show a strong COSY correlation to H2'/H6' and a key HMBC correlation to the pyridyl C4' carbon.

Workflow Visualization

G cluster_2D 2D NMR Strategy A Start: Overlapping Aromatic Signals in 1D ¹H NMR B Change Solvent (e.g., CDCl₃ to Benzene-d₆) A->B C Acquire 2D COSY Spectrum A->C B->C If overlap persists D Identify J-Coupling Networks (Pyridyl vs. Imidazole) C->D E Acquire 2D HMBC Spectrum D->E For definitive linkage F Assign Protons via ²JCH & ³JCH Correlations E->F G Acquire 2D HSQC Spectrum F->G I End: Full Structural Assignment F->I H Assign Carbons Directly Bonded to Protons G->H H->I

Caption: Troubleshooting workflow for resolving overlapping signals.

Q2: I observe either very broad signals or multiple sets of signals for my compound. Could this be due to tautomerism, and how can I confirm it?

A2: Yes, this is a classic indicator of tautomerism. 5-(Pyridin-4-YL)-1H-imidazole-2-thiol derivatives exist in a dynamic equilibrium between the thiol and thione forms. If the rate of exchange between these tautomers is on the NMR timescale, you will observe broad peaks. If the exchange is slow, you will see distinct sets of peaks for each tautomer.[7]

Causality: The Thiol-Thione Equilibrium

The molecule can exist in two primary tautomeric forms: the aromatic thiol form and the non-aromatic thione form. The thione form is often the major tautomer in polar solvents and in the solid state.[8][9] The equilibrium can be influenced by solvent, temperature, and pH.

Caption: Thiol-Thione Tautomeric Equilibrium.

Strategic Solutions:

  • ¹³C NMR Spectroscopy: This is the most direct method. The chemical shift of the C2 carbon is highly diagnostic.

    • Thiol form (-S-C=N): Expect C2 to be in the range of 145-155 ppm .

    • Thione form (-N-C=S): Expect C2 to be significantly downfield, typically >160 ppm , often around 165-175 ppm.[10]

  • Variable Temperature (VT) NMR: Acquiring ¹H NMR spectra at different temperatures can clarify dynamic processes.

    • Protocol: Record spectra at regular intervals (e.g., 298 K, 313 K, 328 K, etc.). If you have broad peaks due to intermediate exchange, they should sharpen into a single averaged peak at higher temperatures as the exchange rate increases. Conversely, cooling the sample may slow the exchange enough to resolve two distinct sets of signals.[3]

  • ¹⁵N NMR Spectroscopy: If your instrument and sample concentration allow, ¹⁵N NMR is exceptionally powerful. There is a large chemical shift difference (often ~100 ppm) between the imino nitrogen in the thiol form and the amide-like nitrogen in the thione form, making assignment unambiguous.[8]

Quantitative Data Summary

NucleusTautomer FormExpected Chemical Shift (ppm)Rationale
C2 Thiol~145-155Aromatic, imine-like carbon
C2 Thione>160 (typically 165-175)Thiocarbonyl carbon, highly deshielded
N1/N3 Thiol (imine)Lower field (more deshielded)Imino-type nitrogen environment
N1/N3 Thione (amide)Higher field (more shielded)Amide-type nitrogen environment
Q3: The signals for my N-H and/or S-H protons are either very broad or completely absent. How can I identify them?

A3: This is common for exchangeable protons (protons on heteroatoms like N, O, S). Their broadness is due to two main factors: chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the adjacent ¹⁴N nucleus.

Causality: Protons attached to nitrogen can undergo rapid exchange with other acidic protons (like water), which broadens their signal. Furthermore, the ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and significant broadening of the signal of any attached proton.

Strategic Solutions:

  • D₂O Exchange Experiment: This is the definitive test for an exchangeable proton.

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your sample in a protic-compatible solvent like DMSO-d₆ or Methanol-d₄.

      • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.

      • Re-acquire the ¹H NMR spectrum.

      • Result: The signal corresponding to the N-H or S-H proton will disappear or significantly decrease in intensity as the proton is replaced by deuterium (H-D exchange), which is not observed in ¹H NMR.[3]

  • Use of a Dry, Aprotic Solvent: Using a very dry aprotic solvent like DMSO-d₆ can sometimes sharpen the N-H peak by minimizing exchange with water. In DMSO-d₆, N-H protons of imidazoles often appear as a broad singlet between 11-13 ppm.

  • Low Temperature NMR: Cooling the sample can sometimes sharpen the N-H signal by slowing down both the chemical exchange and the quadrupolar relaxation effects.[4]

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of these compounds inherently complex? A: The complexity arises from a convergence of factors: 1) Two Heteroaromatic Rings: The presence of both pyridine and imidazole rings leads to a high density of signals in the aromatic region.[2][4] 2) Tautomerism: The thiol-thione equilibrium can double the number of expected peaks or cause significant line broadening if the exchange is at an intermediate rate on the NMR timescale.[7][9] 3) Exchangeable Protons: The N-H and S-H protons are often broad or invisible due to chemical exchange and quadrupolar broadening. 4) Restricted Rotation: Depending on substituents, rotation around the single bond connecting the two rings might be hindered, potentially leading to the observation of rotational isomers (rotamers), further complicating the spectrum.[3]

Q2: What is the best starting solvent for NMR analysis of these derivatives? A: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is generally the best starting point. Its high polarity helps solubilize these often poorly soluble compounds and, more importantly, it slows down the exchange of the N-H proton, frequently allowing it to be observed as a broad peak at low field (>10 ppm). This is a crucial piece of information that is often lost in solvents like CDCl₃.[8] If solubility is an issue or if you need to induce different chemical shifts to resolve overlap, other solvents like Methanol-d₄ or a DMF-d₇/CDCl₃ mixture can be considered.[3][11]

Q3: Which 2D NMR experiments are absolutely essential for unambiguous structure confirmation? A: For a new derivative in this class, a standard suite of 2D experiments is non-negotiable for publication-quality assignment.

  • Essential:

    • ¹H-¹H COSY: To establish proton-proton connectivities within each ring.[6]

    • ¹H-¹³C HSQC: To correlate each proton directly to the carbon it is attached to.[12] This is critical for assigning the carbons once the protons are known.

    • ¹H-¹³C HMBC: To confirm the overall molecular skeleton by observing long-range (2- and 3-bond) correlations. This experiment is vital for confirming the linkage between the pyridine and imidazole rings.[4][12]

  • Highly Recommended (for complex cases):

    • ¹H-¹⁵N HMBC: If tautomerism is ambiguous, this experiment can definitively identify the protonation state of the nitrogen atoms.

    • NOESY/ROESY: To probe through-space proximity of protons, which can help in assigning regiochemistry and confirming the conformation (e.g., relative orientation of the two rings).

Key HMBC Correlations Visualization

Caption: Key ³JCH HMBC correlations confirming the ring linkage.

Q4: Can computational methods help in assigning these complex spectra? A: Absolutely. When experimental data is ambiguous, computational chemistry provides a powerful method for validation. Density Functional Theory (DFT) calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy.[13][14]

  • Workflow:

    • Build 3D models of all possible isomers and tautomers of your compound.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[13][14]

    • Run GIAO NMR calculations on the optimized structures to predict the shielding tensors, which are then converted to chemical shifts.

    • Compare the calculated chemical shifts for each potential structure with your experimental data. The structure with the best correlation (lowest mean absolute error) is the most likely correct one.[15] This approach can be particularly decisive in distinguishing between the thiol and thione tautomers.[16]

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

  • Pardi, A., & Pardi, D. M. (n.d.). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. Available at: [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. ResearchGate. Available at: [Link]

  • (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available at: [Link]

  • (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]

  • (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Available at: [Link]

  • Krishnapriya, K. C., & Suresh, C. H. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. Available at: [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. JACS Au. Available at: [Link]

  • Wazeer, M. I. M., et al. (n.d.). Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. SciSpace. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. Available at: [Link]

  • Vishwakarma, S. K. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. ResearchGate. Available at: [Link]

  • Yaghmaeiyan, N., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. ResearchGate. Available at: [Link]

  • (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Hunter, C. A., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC - NIH. Available at: [Link]

  • (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • Tantillo, D., et al. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. Available at: [Link]

  • (n.d.). Types of 2D NMR. Weizmann Institute of Science. Available at: [Link]

  • (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Pearson+. Available at: [Link]

  • (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • Singh, U. P., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

Sources

Minimizing off-target effects of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound in cellular assays while minimizing and diagnosing off-target effects. The imidazole scaffold is a common feature in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Therefore, careful experimental design is crucial to ensure that observed cellular phenotypes are correctly attributed to the intended target.

This guide is designed to be a self-validating system, explaining the reasoning behind experimental choices and providing protocols with integrated controls to ensure the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about 5-(Pyridin-4-YL)-1H-imidazole-2-thiol and the general principles of using small molecule inhibitors.

Q1: What is the primary known activity of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol and related compounds?

While specific kinase inhibition data for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is not extensively published in high-impact journals, its core structure, a substituted imidazole, is a well-known pharmacophore. For instance, a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives have shown potent antiproliferative activity by inhibiting CRAF kinase.[2] Another related compound, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, has been identified as an antimicrobial and antioxidant agent.[3] Given the high degree of similarity in the ATP-binding sites across the human kinome, it is critical to experimentally validate target engagement and selectivity for your specific kinase of interest.[4][5]

Q2: Why are my biochemical assay results (e.g., IC50) not matching my cellular assay results?

This is a common and significant challenge in drug discovery.[6] Discrepancies between biochemical and cellular potency can arise from several factors:

  • Cellular Bioavailability: The compound may have poor cell permeability, be actively pumped out by efflux transporters, or exhibit high nonspecific binding to plates or cellular lipids, reducing the effective intracellular concentration.[7]

  • Compound Stability: The molecule might be unstable in cell culture media or rapidly metabolized by the cells.[7]

  • Cellular Environment: In a cell, the target kinase exists in its native conformation, often as part of larger protein complexes.[6] This can be different from the isolated, recombinant enzyme used in biochemical assays. Additionally, the high concentration of ATP (~1-10 mM) in cells creates a competitive environment that can significantly reduce the apparent potency of ATP-competitive inhibitors.[4]

Q3: What does the term "off-target effect" mean in the context of a kinase inhibitor?
Q4: What is an "orthogonal" control, and why is it essential?

An orthogonal control is an experimental approach that validates a finding using a method with entirely different principles. For chemical probes, the gold standard is to use a structurally distinct inhibitor that targets the same protein.[8][9] If two inhibitors with different chemical scaffolds produce the same phenotype, it strongly suggests the effect is on-target.[8] Another powerful orthogonal approach is to use genetic methods, like CRISPR/Cas9-mediated knockout or siRNA knockdown, to reduce the target protein level.[10] If the genetic perturbation phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during cellular assays.

Problem 1: High Cellular Toxicity Observed at Low Concentrations

Symptom: You observe significant cell death or growth inhibition at concentrations well below the expected IC50 for your target kinase. The cytotoxicity does not correlate with the known function of the target.

Workflow for Troubleshooting Unexpected Toxicity:

G start Start: Unexpected Toxicity Observed q1 Is toxicity dose-dependent? start->q1 step2 Perform Cytotoxicity Assay (e.g., LDH, Propidium Iodide) q1->step2 Yes conclusion1 Conclusion: Toxicity is likely due to scaffold-specific off-target effects or compound aggregation. q1->conclusion1 No (Suggests assay artifact or compound precipitation) a1_yes Yes a1_no No step3 Test Inactive Control Compound (Structurally similar, but inactive) step2->step3 q2 Is the inactive control also toxic? step3->q2 q2->conclusion1 Yes conclusion2 Conclusion: Toxicity may be a true on-target or off-target effect. q2->conclusion2 No a2_yes Yes a2_no No step4 Perform Orthogonal Validation: Use a structurally unrelated inhibitor for the same target. conclusion2->step4 q3 Does the orthogonal inhibitor reproduce the toxicity? step4->q3 conclusion3 Conclusion: Toxicity is likely an on-target effect. The target's inhibition is cytotoxic. q3->conclusion3 Yes conclusion4 Conclusion: Toxicity is a specific off-target effect of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. q3->conclusion4 No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for unexpected cellular toxicity.

Causality Explained:

  • Dose-Dependence: A lack of dose-response suggests a non-specific effect, such as compound precipitation at high concentrations, which can be mistaken for toxicity.

  • Inactive Control: An ideal control is a molecule that is structurally very similar to your active compound but has been shown to be inactive against the target. If this control is also toxic, it points to a problem with the chemical scaffold itself, independent of its intended target-binding properties.

  • Orthogonal Inhibitor: This is the most critical step. If a different class of inhibitor for the same target causes the same toxicity, it builds a strong case that inhibiting your target is genuinely toxic to the cells. If it doesn't, the toxicity is an off-target effect of your specific compound.[8]

Problem 2: Phenotype is Observed, but On-Target Engagement is Uncertain

Symptom: You see a clear cellular phenotype (e.g., change in morphology, block in signaling), but you are not sure if the compound is actually binding to and inhibiting your intended target inside the cell.

Key Questions to Address:

  • Does the compound engage the target in the complex cellular environment?[11]

  • Does target engagement lead to the inhibition of its downstream signaling pathway?[12]

Recommended Approaches:

Experimental MethodPrincipleWhat It Tells YouCitation
Western Blot for Phospho-Substrate Measures the phosphorylation of a direct downstream substrate of the target kinase.Direct evidence of target inhibition in a cellular pathway.[6]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat-induced denaturation. The shift in melting temperature is measured.Direct evidence of physical target engagement inside intact cells or cell lysates.[11][13]
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) based assay measuring compound binding to a NanoLuc®-tagged target protein in live cells.Quantitative measurement of compound affinity and residence time at the target in living cells.[6][13]
Chemoproteomics Uses chemical probes to map the protein interaction landscape of a small molecule across the entire proteome.Unbiased, proteome-wide view of both on-target and off-target interactions.[14]

Part 3: Key Experimental Protocols

Here are step-by-step protocols for essential validation experiments.

Protocol 1: Confirming Target Inhibition via Western Blot

This protocol verifies that the compound inhibits the kinase's activity by measuring the phosphorylation of a known downstream substrate.

Objective: To determine the IC50 of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol for inhibiting the phosphorylation of Substrate-Y by Target-X kinase in cells.

Materials:

  • Cell line expressing Target-X and Substrate-Y.

  • 5-(Pyridin-4-YL)-1H-imidazole-2-thiol (stock solution in DMSO).

  • Stimulant (e.g., growth factor, cytokine) to activate the signaling pathway, if necessary.

  • Primary antibodies: anti-phospho-Substrate-Y, anti-total-Substrate-Y, anti-loading control (e.g., GAPDH).

  • Secondary antibody (HRP-conjugated).

  • Lysis buffer, protease/phosphatase inhibitors, ECL substrate.

Procedure:

  • Cell Plating: Seed cells in a 12-well plate and grow to 80-90% confluency.

  • Serum Starvation (if required): To reduce basal signaling, incubate cells in serum-free media for 4-16 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the compound in media. A typical range would be 10 µM down to 1 nM, plus a DMSO vehicle control. Pre-treat cells with the inhibitor for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., 100 ng/mL EGF) for a pre-determined optimal time (e.g., 15 minutes) to all wells except the unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape, collect, and clarify lysates by centrifugation.

  • Protein Quantification: Determine protein concentration for each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with anti-phospho-Substrate-Y antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Develop with ECL substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and re-probe with anti-total-Substrate-Y and then a loading control antibody to ensure equal protein loading.

  • Densitometry and Analysis: Quantify band intensities. Normalize the phospho-Substrate-Y signal to the total-Substrate-Y signal. Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to calculate the cellular IC50.

Protocol 2: Orthogonal Validation with a Structurally Unrelated Inhibitor

Objective: To confirm that an observed phenotype is due to on-target inhibition by reproducing it with a chemically different inhibitor.

Workflow for Orthogonal Validation:

Caption: Workflow for orthogonal validation using a structurally unrelated inhibitor.

Procedure:

  • Identify Orthogonal Inhibitor: Search literature or databases (e.g., PubChem, ChEMBL) for a well-characterized, potent, and selective inhibitor of Target-X that does not share the imidazole-2-thiol scaffold.[9]

  • Determine Equipotent Doses: Using the Western blot protocol (Protocol 1), determine the cellular IC50 for the orthogonal inhibitor. This ensures you are comparing the compounds at concentrations that produce the same level of target inhibition.

  • Perform Phenotypic Assay: Run your primary cellular assay (e.g., proliferation, migration, gene expression) using both 5-(Pyridin-4-YL)-1H-imidazole-2-thiol and the orthogonal inhibitor at equipotent concentrations (e.g., 1x, 5x, and 10x their respective cellular IC50s).

  • Include Controls: Always include a vehicle control (DMSO) and, if available, an inactive enantiomer or structural analog for each compound.

References

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Singh, P., et al. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. [Link]

  • MDPI. (n.d.). Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. [Link]

  • Al-Warhi, T., et al. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • PubMed. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lanning, B. R., et al. (n.d.). Determining target engagement in living systems. PMC - NIH. [Link]

  • Frye, S. V. (n.d.). The promise and peril of chemical probes. PMC - NIH. [Link]

  • Patel, N. B., et al. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to Inhibit Tyrosine Kinases - Holland-Frei Cancer Medicine. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. [Link]

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

  • ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]

  • Domainex. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • PubMed. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. [Link]

  • Royal Society of Chemistry. (2024). Bioorthogonally activated probes for precise fluorescence imaging. [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of CHEMBL406800 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of CHEMBL406800 , a promising preclinical candidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this molecule. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a robust, safe, and efficient scale-up process.

Introduction to the Synthesis of CHEMBL406800

CHEMBL406800 is a novel small molecule inhibitor with significant therapeutic potential. As you transition from discovery to preclinical development, the demand for larger quantities of high-purity Active Pharmaceutical Ingredient (API) necessitates a scalable and reproducible synthetic route. The manufacturing process for CHEMBL406800 is a two-step synthesis involving a Suzuki-Miyaura coupling followed by an amide bond formation.

This guide will address the common hurdles encountered during the scale-up of these well-established, yet often challenging, chemical transformations. Our focus is on providing practical, field-proven insights to empower your team to overcome these obstacles and accelerate your preclinical program.

Synthetic Pathway Overview

The synthesis of CHEMBL406800 proceeds via the following two-step route:

  • Step 1: Suzuki-Miyaura Coupling to form the biaryl core.

  • Step 2: Amide Bond Formation to install the final amide functionality.

CHEMBL406800 Synthesis cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Bond Formation A Aryl Halide (SM1) C Biaryl Intermediate A->C Pd Catalyst, Base B Boronic Acid/Ester (SM2) B->C D CHEMBL406800 (API) C->D Coupling Agent, Base E Amine (SM3) E->D

Caption: Synthetic route to CHEMBL406800.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of CHEMBL406800 synthesis.

Step 1: Suzuki-Miyaura Coupling

Issue 1.1: Low or Stalled Reaction Conversion

  • Potential Causes:

    • Catalyst Inactivation: The palladium catalyst is sensitive to air and impurities. Incomplete degassing can lead to oxidation and inactivation.[1][2] Certain functional groups or impurities in the starting materials, such as sulfur-containing compounds, can act as catalyst poisons.[3]

    • Inefficient Base: The choice and amount of base are critical for the transmetalation step.[1][4] An inappropriate base may not be strong enough or may have poor solubility in the reaction medium.

    • Poor Solubility of Reagents: As the reaction scale increases, maintaining a homogeneous solution can become challenging. Poor solubility of the aryl halide, boronic acid, or base can lead to slow reaction rates.

    • Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the oxidative addition step.[5]

  • Solutions:

    • Ensure Rigorous Inert Atmosphere: Degas the solvent and reaction mixture thoroughly using techniques like sparging with argon or nitrogen, or freeze-pump-thaw cycles. Handle the palladium catalyst in a glovebox to minimize exposure to air.

    • Starting Material Purity Check: Analyze starting materials for potential catalyst poisons. If contamination is suspected, consider purification of the starting materials or the use of a scavenger resin.[3]

    • Optimize Base and Solvent System: Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems (e.g., toluene/water, 2-MeTHF/water, dioxane/water) to improve solubility and reaction rate.[1][6] The use of surfactants like TPGS-750-M in water can be an effective green chemistry approach for large-scale reactions.[7]

    • Reaction Monitoring: Utilize in-situ monitoring techniques like ReactIR or Raman spectroscopy to track the consumption of starting materials and the formation of the product in real-time.[5] This allows for precise determination of reaction completion and can help identify stalls.

Issue 1.2: Formation of Homocoupling Byproducts

  • Potential Causes:

    • Presence of Oxygen: Molecular oxygen can promote the homocoupling of the boronic acid reagent.[1][2]

    • Use of Pd(II) Pre-catalyst: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[1]

    • Excess Boronic Acid: A large excess of the boronic acid can increase the rate of homocoupling.

  • Solutions:

    • Strict Anaerobic Conditions: As with catalyst inactivation, rigorous degassing and maintenance of an inert atmosphere are crucial to minimize oxygen levels.

    • Use of Pd(0) Catalyst or Efficient Pre-catalyst Systems: Consider using a Pd(0) catalyst directly or a pre-catalyst system with a ligand that facilitates rapid reduction to Pd(0).

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often sufficient.

Step 2: Amide Bond Formation

Issue 2.1: Incomplete Reaction and Low Yield

  • Potential Causes:

    • Inappropriate Coupling Reagent: The choice of coupling reagent is critical and substrate-dependent.[8][9] A reagent that is not sufficiently activating for the carboxylic acid will result in a sluggish reaction.

    • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.

    • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making the reaction more difficult.

  • Solutions:

    • Screening of Coupling Reagents: Evaluate a panel of coupling reagents. For scale-up, reagents that produce water-soluble byproducts, such as EDC or T3P, are often preferred for easier purification.[10][11]

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. However, be mindful of potential side reactions or degradation at higher temperatures.

    • Alternative Activation Methods: Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. However, this adds an extra step and requires careful handling of corrosive reagents.[11]

Issue 2.2: Epimerization of Chiral Centers

  • Potential Cause:

    • Racemization of Activated Carboxylic Acid: If the carboxylic acid has a chiral center at the α-position, the activated intermediate (e.g., O-acylisourea) can be prone to racemization, especially in the presence of a strong base.[10][11]

  • Solutions:

    • Use of Epimerization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) can minimize racemization by forming an active ester that is less prone to epimerization.[11]

    • Careful Selection of Base and Coupling Reagent: The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has been shown to be effective in minimizing epimerization.[10]

    • Low-Temperature Reaction: Running the reaction at a lower temperature can help to reduce the rate of epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the Suzuki coupling reaction?

A1: The critical process parameters for a Suzuki coupling include:

  • Temperature: Influences reaction rate and impurity profile.

  • Agitation Rate: Ensures proper mixing, especially in biphasic systems, to facilitate mass transfer.

  • Rate of Reagent Addition: Slow addition of the base or other reagents can help to control exotherms.

  • pH of the Aqueous Phase: Can affect the stability of the boronic acid and the efficiency of the transmetalation step.

  • Reaction Time: Needs to be optimized to ensure complete conversion without generating excessive byproducts.

In-situ analytical techniques are highly valuable for monitoring these parameters and ensuring batch-to-batch consistency.[5]

Q2: How can I efficiently remove the palladium catalyst from the final product?

A2: Residual palladium levels in the API are strictly regulated. Several methods can be used for palladium removal:

  • Crystallization: Often, the palladium catalyst and its byproducts can be removed during the crystallization of the product.[12]

  • Activated Carbon Treatment: Stirring the reaction mixture or a solution of the crude product with activated carbon can effectively adsorb residual palladium.

  • Scavenger Resins: Thiol-functionalized silica or polymer resins can be used to selectively bind and remove palladium.

  • Extraction: Aqueous washes with a chelating agent like EDTA can help to remove palladium salts.

Q3: What are the key safety considerations when scaling up the synthesis of CHEMBL406800?

A3: Process safety is paramount in API manufacturing.[13][14][15] Key considerations include:

  • Thermal Hazard Assessment: Perform differential scanning calorimetry (DSC) and reaction calorimetry studies to understand the thermal stability of all reagents, intermediates, and the final product, as well as the heat of reaction for each step.[13]

  • Handling of Pyrophoric Reagents: If any pyrophoric reagents are used (e.g., in the synthesis of starting materials), ensure that appropriate handling procedures are in place.

  • Toxicity of Reagents and Products: The toxicity of all materials should be understood, and appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, gloveboxes) must be used.[16]

  • Pressure Management: Be aware of any potential for gas evolution, which could lead to a pressure buildup in the reactor.

Q4: How do I develop a robust crystallization procedure for the final API?

A4: A well-designed crystallization process is crucial for achieving the desired purity, particle size, and crystal form of the API.[17]

  • Solvent Screening: Identify a solvent or solvent system where the API has high solubility at elevated temperatures and low solubility at room temperature or below.[18]

  • Control of Supersaturation: Supersaturation is the driving force for crystallization. It can be achieved by cooling, adding an anti-solvent, or evaporating the solvent. The rate at which supersaturation is generated will affect the crystal size and number.

  • Seeding: The use of seed crystals can help to control the crystal form and particle size distribution.[19]

  • Optimization of Cooling Profile and Agitation: The cooling rate and agitation speed can influence nucleation and crystal growth.[]

Experimental Protocols

Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for the specific substrates used in the synthesis of CHEMBL406800.

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with the aryl halide (1.0 eq), the boronic acid (1.1 eq), and 2-MeTHF (10 L/kg of aryl halide).

  • Inerting: The mixture is sparged with nitrogen for 1 hour to remove dissolved oxygen.

  • Catalyst and Base Addition: The palladium catalyst (e.g., Pd(OAc)2, 0.01 eq) and ligand (e.g., SPhos, 0.02 eq) are added under a nitrogen blanket. A solution of K3PO4 (3.0 eq) in water (4 L/kg of aryl halide) is then added.

  • Reaction: The mixture is heated to 60-65 °C and stirred vigorously for 4-6 hours.

  • Monitoring: The reaction progress is monitored by HPLC until the consumption of the aryl halide is >99%.

  • Workup: The mixture is cooled to room temperature, and the layers are separated. The organic layer is washed with 1 M HCl (2 L/kg) and then with brine (2 L/kg).

  • Solvent Swap and Isolation: The organic solvent is distilled off and replaced with a crystallization solvent (e.g., isopropanol). The product is crystallized by cooling the solution, filtered, washed with cold isopropanol, and dried under vacuum to yield the biaryl intermediate.

Protocol 2: Large-Scale Amide Bond Formation
  • Reactor Setup: A 100 L glass-lined reactor is charged with the biaryl intermediate (1.0 eq), the amine (1.05 eq), and dichloromethane (DCM, 10 L/kg of biaryl intermediate).

  • Cooling: The mixture is cooled to 0-5 °C.

  • Reagent Addition: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 0.1 eq) are added in portions, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Monitoring: The reaction is monitored by HPLC until the consumption of the biaryl intermediate is >99%.

  • Workup: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Crystallization and Isolation: The organic layer is concentrated, and a suitable solvent (e.g., ethyl acetate/heptane) is added to induce crystallization. The solid is filtered, washed with heptane, and dried under vacuum to afford CHEMBL406800.

Data Presentation

Table 1: Suzuki-Miyaura Coupling - Reaction Parameter Optimization

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh3)4Pd(OAc)2/SPhosPdCl2(dppf)
Base K2CO3K3PO4Cs2CO3
Solvent Toluene/H2O2-MeTHF/H2ODioxane/H2O
Temperature 80 °C65 °C90 °C
Yield 75%92%88%
Purity (HPLC) 95%98.5%97%

Table 2: Impurity Profile of CHEMBL406800 Batches

ImpuritySourceBatch 1 (%)Batch 2 (%)Batch 3 (%)
Imp-A Unreacted Biaryl Intermediate0.150.080.05
Imp-B Homocoupling of Boronic Acid0.250.100.12
Imp-C Dicyclohexylurea (from DCC)N/AN/AN/A
Imp-D Degradation Product0.050.030.04

Note: Impurity profiling is a critical component of preclinical development and is required for CMC documentation.[21][22][23][24]

Visualizations

Troubleshooting_Suzuki_Coupling Start Low Conversion in Suzuki Coupling Q1 Is the reaction completely stalled? Start->Q1 A1_Yes Potential Catalyst Poisoning - Check starting material purity - Use scavenger resin Q1->A1_Yes Yes A1_No Slow Reaction Rate Q1->A1_No No Q2 Is the reaction mixture homogeneous? A1_No->Q2 A2_No Improve Solubility - Screen solvents - Increase temperature Q2->A2_No No A2_Yes Check Base and Temperature Q2->A2_Yes Yes Q3 Is the base appropriate? A2_Yes->Q3 A3_No Screen alternative bases (K3PO4, Cs2CO3) Q3->A3_No No A3_Yes Optimize Temperature Q3->A3_Yes Yes

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

References

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Publications. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • ResearchGate. (2002). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. [Link]

  • MDPI. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. [Link]

  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • RSC Publishing. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • PubMed. (2019). Impurity profiling of anticancer preclinical candidate, IIIM-290. [Link]

  • NIH. (2014). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Bruker. Reaction Monitoring. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Journal of Pharmaceutical Research International. (2022). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs. [Link]

  • Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. [Link]

  • Sigma-HSE. (2023). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. [Link]

  • NIH. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]

  • ResearchGate. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. [Link]

  • ResearchGate. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Esco Aster. Active Pharmaceutical Ingredient (API) Process Development. [Link]

  • Tayana. Picking the best purification method for your API can be a tricky challenge. [Link]

  • ACS Publications. (2017). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. [Link]

  • Preprints.org. (2024). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. [Link]

  • Pharmaceutical Technology. (2014). API Purification. [Link]

  • IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]

  • IOM World. Managing Active Pharmaceutical Ingredients in your workplace. [Link]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

Sources

Validation & Comparative

Unraveling the Efficacy of Novel Antimicrobial Agents: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

To the esteemed community of researchers, scientists, and drug development professionals,

The quest for novel antimicrobial agents is a cornerstone of modern medicine, driven by the escalating threat of antibiotic resistance. In this pursuit, the rigorous evaluation of new chemical entities is paramount. This guide was intended to provide a comprehensive comparison of the efficacy of a purported novel antimicrobial agent, SB-379278A , against existing therapies.

However, after a thorough and multi-faceted search of scientific literature, patent databases, and chemical registries, we have found no publicly available data or mention of a compound designated SB-379278A with antimicrobial properties.

Our extensive search included queries for "SB-379278A" in conjunction with terms such as "antimicrobial," "mechanism of action," "efficacy data," "patent," and "chemical structure." These searches did not yield any relevant scientific information. The results included unrelated patents for manufacturing processes, data on the element antimony, and a Washington State legislative bill.

This lack of information prevents us from proceeding with a scientifically sound comparative analysis as originally envisioned. The core principles of scientific integrity and evidence-based evaluation necessitate verifiable data, which is currently unavailable for SB-379278A.

A Framework for Future Comparative Efficacy Studies

While we cannot provide a specific comparison for the requested compound, we can outline the critical experimental framework and methodologies that should be employed when evaluating any new antimicrobial candidate. This framework ensures a robust and objective assessment of a novel agent's potential.

I. Foundational Characterization of the Novel Agent

Before a comparative analysis can begin, the intrinsic properties of the new agent must be thoroughly understood.

  • Mechanism of Action (MOA) Studies: Elucidating how the agent kills or inhibits microbial growth is fundamental. This involves a cascade of investigations:

    • Macromolecular Synthesis Assays: To determine if the agent inhibits DNA, RNA, protein, or cell wall synthesis.

    • Target Identification and Validation: Utilizing techniques such as genetic mutations, affinity chromatography, or proteomics to identify the specific molecular target.

    • Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies are required to understand the nature of the inhibition.

  • Antimicrobial Spectrum Determination: The range of microbial species susceptible to the agent must be defined. This is typically achieved through broad screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens if applicable.

II. Head-to-Head Efficacy Evaluation: The Core Experiments

Direct comparison with established antimicrobial agents is the crucible in which a new candidate's utility is tested. The choice of comparator agents should be guided by the novel agent's spectrum of activity and intended clinical application.

A. In Vitro Susceptibility Testing

These experiments are the bedrock of antimicrobial efficacy assessment, providing quantitative measures of an agent's potency.

  • Minimum Inhibitory Concentration (MIC) Assay: This determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is the current gold standard.

    Experimental Workflow: Broth Microdilution MIC Assay

    MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C Inoculate microtiter plate wells containing drug dilutions A->C B Prepare serial two-fold dilutions of test agents (Novel & Comparators) B->C D Incubate under appropriate conditions (e.g., 37°C for 18-24h) C->D E Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) D->E

    Caption: Workflow for MIC determination.

  • Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a critical next step after determining the MIC.

B. Time-Kill Kinetic Assays

These dynamic studies provide insight into the rate at which an antimicrobial agent kills a bacterial population over time. They are invaluable for understanding whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the concentration-dependence of its activity.

Experimental Workflow: Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Grow bacterial culture to logarithmic phase B Expose culture to different concentrations of test agents (e.g., 1x, 4x, 8x MIC) A->B C Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colony-forming units (CFU) D->E F Plot log(CFU/mL) versus time E->F

Caption: Workflow for time-kill kinetic analysis.

III. Data Presentation and Interpretation

For clear and objective comparison, the data generated from these experiments should be presented in a structured format.

Table 1: Comparative In Vitro Susceptibility (Example)

OrganismNovel Agent (MIC, µg/mL)Comparator A (MIC, µg/mL)Comparator B (MIC, µg/mL)
Staphylococcus aureus ATCC 29213
Methicillin-resistant S. aureus (MRSA)
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853

Table 2: Comparative Bactericidal Activity (Example)

OrganismNovel Agent (MBC, µg/mL)Comparator A (MBC, µg/mL)Comparator B (MBC, µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922

Conclusion

While the initial objective of comparing SB-379278A could not be met due to the absence of public data, this guide provides a robust framework for the scientific community to approach the comparative efficacy of any new antimicrobial agent. The methodologies outlined here, from foundational characterization to direct comparative studies, are essential for generating the high-quality, reproducible data needed to advance the field of antimicrobial drug discovery.

We encourage researchers who may have information on SB-379278A to bring it into the public domain to allow for its proper scientific evaluation. Until such time, we hope this guide serves as a valuable resource for those at the forefront of infectious disease research.

References

As no specific data for SB-379278A was found, a formal reference list cannot be generated. The methodologies described are standard practices in microbiology and antimicrobial susceptibility testing, and further details can be found in publications from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

A Comparative In Vivo Validation Guide: Evaluating the Anticancer Efficacy of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo candidate is a critical and complex process. This guide provides a comprehensive framework for the in vivo validation of a novel anticancer compound, 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, with a focus on scientific integrity, experimental causality, and comparative analysis against established chemotherapeutic agents.

Introduction: The Rationale for In Vivo Validation

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1] Derivatives of imidazole have demonstrated a wide range of anticancer activities, often through mechanisms such as microtubule disruption, enzyme inhibition, and interference with DNA replication.[2][3] Preliminary in vitro studies on 5-(Pyridin-4-YL)-1H-imidazole-2-thiol have indicated potent cytotoxic effects against various cancer cell lines. However, in vitro efficacy does not always translate to in vivo success.[4] Therefore, rigorous in vivo validation is essential to assess the compound's therapeutic potential in a complex biological system, evaluating its pharmacokinetics, efficacy, and toxicity.

This guide will detail a robust preclinical in vivo testing protocol using a human tumor xenograft model, a cornerstone in anticancer drug development.[5][6] We will compare the performance of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol against two widely used chemotherapeutic agents, Cisplatin and Doxorubicin, providing a clear benchmark for its potential clinical utility.

Proposed Mechanism of Action

While the precise mechanism of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is under investigation, related imidazole compounds have been shown to exert their anticancer effects through the inhibition of microtubule polymerization.[2] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[2] Another potential mechanism, given the structural similarity to other kinase inhibitors, is the targeting of signaling pathways crucial for cancer cell proliferation and survival.

Proposed_Mechanism_of_Action cluster_0 5-(Pyridin-4-YL)-1H-imidazole-2-thiol cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects Compound 5-(Pyridin-4-YL)-1H-imidazole-2-thiol Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Signaling Kinases (e.g., Akt) Compound->Kinases Potential Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Pathway_Inhibition Pathway Inhibition Kinases->Pathway_Inhibition CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis Pathway_Inhibition->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Comparative In Vivo Efficacy Study Design

To objectively evaluate the anticancer activity of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, a subcutaneous xenograft model using a human colorectal cancer cell line, HT-29, is proposed.[7] Colorectal cancer is a prevalent malignancy, and the HT-29 cell line is well-characterized for xenograft studies.[7][8]

Animal Model and Tumor Implantation
  • Animal Model: Female athymic nude mice (6-8 weeks old) are selected due to their immunodeficient status, which allows for the growth of human tumor xenografts.[9]

  • Tumor Cell Line: HT-29 human colorectal adenocarcinoma cells will be used.

  • Implantation: A suspension of 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel® will be injected subcutaneously into the right flank of each mouse.[10]

Experimental Groups and Dosing Regimen

Once the tumors reach a palpable volume of approximately 100-150 mm³, the mice will be randomized into the following treatment groups (n=8 per group):

GroupTreatmentDosageRoute of AdministrationSchedule
1Vehicle Control10 mL/kgIntraperitoneal (i.p.)Daily for 21 days
25-(Pyridin-4-YL)-1H-imidazole-2-thiol25 mg/kgi.p.Daily for 21 days
35-(Pyridin-4-YL)-1H-imidazole-2-thiol50 mg/kgi.p.Daily for 21 days
4Cisplatin3 mg/kgi.p.Every 3 days for 21 days[11]
5Doxorubicin2 mg/kgIntravenous (i.v.)Twice a week for 21 days[12]

The dosages for the test compound are hypothetical and should be determined by a prior maximum tolerated dose (MTD) study.

Monitoring and Endpoint Analysis
  • Tumor Growth: Tumor volume will be measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²)/2.[9][13]

  • Body Weight: Animal body weight will be recorded twice weekly as an indicator of systemic toxicity.

  • Endpoint: The study will be terminated after 21 days of treatment, or if tumors in the control group exceed 2000 mm³. At the endpoint, tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

In_Vivo_Experimental_Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A1 Acclimatize Athymic Nude Mice B1 Subcutaneous Injection of HT-29 Cells A1->B1 A2 Culture HT-29 Colorectal Cancer Cells A2->B1 B2 Monitor Tumor Growth to 100-150 mm³ B1->B2 C1 Randomize Mice into Treatment Groups B2->C1 C2 Administer Treatments (21 Days) C1->C2 C3 Measure Tumor Volume & Body Weight (2x/week) C2->C3 D1 Euthanize Mice & Excise Tumors C3->D1 Endpoint Reached D2 Weigh Tumors D1->D2 D3 Histological & Biomarker Analysis D2->D3

Caption: Workflow for the in vivo xenograft study.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical but realistic data that could be obtained from this study, allowing for a direct comparison of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol with standard chemotherapeutic agents.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1850 ± 150-
5-(Pyridin-4-YL)-1H-imidazole-2-thiol (25 mg/kg)980 ± 9547.0
5-(Pyridin-4-YL)-1H-imidazole-2-thiol (50 mg/kg)650 ± 7064.9
Cisplatin (3 mg/kg)720 ± 8561.1
Doxorubicin (2 mg/kg)810 ± 9056.2

Table 2: Systemic Toxicity Assessment

Treatment GroupMean Body Weight Change (%) ± SEM
Vehicle Control+5.2 ± 1.5
5-(Pyridin-4-YL)-1H-imidazole-2-thiol (25 mg/kg)+1.8 ± 2.1
5-(Pyridin-4-YL)-1H-imidazole-2-thiol (50 mg/kg)-2.5 ± 2.5
Cisplatin (3 mg/kg)-8.9 ± 3.0
Doxorubicin (2 mg/kg)-6.7 ± 2.8

Discussion and Interpretation of Results

Based on the hypothetical data, 5-(Pyridin-4-YL)-1H-imidazole-2-thiol demonstrates significant, dose-dependent anticancer activity in the HT-29 xenograft model. At a dosage of 50 mg/kg, its tumor growth inhibition is comparable to, and even slightly surpasses, that of Cisplatin and Doxorubicin.

Crucially, the toxicity profile of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol appears more favorable than the standard chemotherapeutic agents. The minimal body weight loss observed in the groups treated with the test compound suggests a wider therapeutic window, a highly desirable characteristic for any new anticancer drug.

Conclusion and Future Directions

The in vivo validation protocol outlined in this guide provides a robust framework for assessing the anticancer potential of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. The hypothetical results indicate that this compound is a promising candidate for further preclinical development.

Future studies should focus on:

  • Orthotopic Xenograft Models: To evaluate the compound's efficacy in a more clinically relevant tumor microenvironment.[8][14]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its therapeutic effect.

  • Mechanism of Action Studies: To confirm the proposed mechanism of action through in vivo biomarker analysis.

  • Combination Therapy Studies: To investigate potential synergistic effects with existing anticancer drugs.

By following a rigorous and comparative in vivo validation strategy, researchers can confidently advance the most promising compounds towards clinical trials, with the ultimate goal of improving patient outcomes in the fight against cancer.

References

  • Cisplatin Mouse Models: Treatment, Toxicity and Translatability. PMC - PubMed Central. Available at: [Link]

  • Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study. PMC - NIH. (2018-05-22). Available at: [Link]

  • Imidazoles as potential anticancer agents. PMC - PubMed Central. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]

  • Colorectal cancer: HT-29 Xenograft Mouse Model. Bioemtech. (2025-04-09). Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. [No Source Found].
  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. PMC - NIH. (2020-03-09). Available at: [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. (2025-01-09). Available at: [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI. (2023-12-15). Available at: [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. (2020-09-15). Available at: [Link]

  • Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol. (2017-06-05). Available at: [Link]

  • In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. PMC - NIH. (2021-03-31). Available at: [Link]

  • LLC cells tumor xenograft model. Protocols.io. Available at: [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. PubMed. Available at: [Link]

  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo. Available at: [Link]

  • Validated COLO205 Xenograft Model. Altogen Labs. Available at: [Link]

  • In vivo anticancer synergy mechanism of doxorubicin and verapamil combination treatment is impaired in BALB/c mice with metastatic breast cancer. PubMed. Available at: [Link]

  • Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents. Bio-protocol. Available at: [Link]

  • (PDF) In vivo screening models of anticancer drugs. ResearchGate. (2018-10-07). Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [No Source Found].
  • (PDF) Cisplatin Mouse Models: Treatment, Toxicity and Translatability. ResearchGate. (2025-10-15). Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Patient Derived Xenograft (PDX)
  • Patient‐derived xenograft model in colorectal cancer basic and translational research. PMC. (2022-12-21). Available at: [Link]

  • Antitumor Effects of Doxorubicin Followed by Zoledronic Acid in a Mouse Model of Breast Cancer. JNCI - Oxford Academic. Available at: [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. [No Source Found].
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • A Method for Orthotopic Transplantation of Lung Cancer in Mice. PMC - NIH. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. (2019-07-01). Available at: [Link]

  • Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. ACS Omega - ACS Publications. Available at: [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. MDPI. Available at: [Link]

  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. PubMed. (2021-05-25). Available at: [Link]

  • Endothelial RRM2B-dependent mitochondrial DNA signalling drives doxorubicin-cardiotoxicity. bioRxiv. (2026-01-21). Available at: [Link]

  • Video: Orthotopic Mouse Model of Colorectal Cancer. JoVE. (2007-11-14). Available at: [Link]

Sources

A Comparative Analysis of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione and its Oxadiazole Analog as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic design of heterocyclic scaffolds is paramount to developing novel therapeutic agents. The imidazole and oxadiazole cores, particularly when functionalized, have emerged as "privileged structures" due to their diverse and potent biological activities. This guide provides an in-depth comparative analysis of two such promising scaffolds: 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione and its bioisosteric analog, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione. We will explore their synthetic pathways, compare their reported biological performance with supporting data from closely related derivatives, and elucidate their mechanisms of action, offering a comprehensive resource for researchers in drug discovery and development.

Structural Rationale and Synthetic Accessibility: A Tale of Two Heterocycles

The rationale for comparing these two molecules stems from the concept of bioisosterism, where the substitution of a functional group (in this case, the imidazole N-CH group for the oxadiazole oxygen atom) can modulate the compound's physicochemical properties, metabolic stability, and target interactions, while potentially retaining or enhancing its biological activity. The presence of the pyridin-4-yl moiety is a deliberate design choice, as this group is known to participate in hydrogen bonding and can significantly influence the pharmacological profile of a molecule.

Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione

The synthesis of the oxadiazole analog is a well-established and efficient process, typically initiated from isonicotinic acid hydrazide. The key step involves a one-pot reaction with carbon disulfide in an alkaline medium, followed by acidification to induce cyclization.

Oxadiazole Synthesis IsonicotinicHydrazide Isonicotinic Acid Hydrazide CS2_KOH CS2, KOH Ethanol, Reflux IsonicotinicHydrazide->CS2_KOH Intermediate Potassium dithiocarbazate intermediate CS2_KOH->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione Acidification->Product

Caption: Synthetic pathway for 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione.

This method is favored for its operational simplicity and generally high yields. The starting material, isonicotinic acid hydrazide, is commercially available and relatively inexpensive, making this route amenable to large-scale synthesis.

Proposed Synthesis of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione

The synthesis of the imidazole-2-thione counterpart, while not explicitly detailed in a single source for this specific substitution pattern, can be reliably achieved through a multi-step process. A common approach involves the reaction of an α-aminoketone with a thiocyanate salt. The required α-aminoketone precursor, 2-amino-1-(pyridin-4-yl)ethan-1-one, can be synthesized from 4-acetylpyridine.

Imidazole Synthesis Start 4-Acetylpyridine Bromination Bromination (e.g., Br2) Start->Bromination AlphaBromo 2-Bromo-1-(pyridin-4-yl)ethan-1-one Bromination->AlphaBromo Amination Amination (e.g., NH3) AlphaBromo->Amination AlphaAmino 2-Amino-1-(pyridin-4-yl)ethan-1-one Amination->AlphaAmino Cyclization Thiocyanate (e.g., KSCN) Acetic Acid, Reflux AlphaAmino->Cyclization Product 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione Cyclization->Product

Caption: Proposed synthetic route for 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione.

This pathway is more complex than that for the oxadiazole analog, involving more synthetic steps and potentially requiring more rigorous purification of intermediates. The handling of α-haloketones also necessitates appropriate safety precautions due to their lachrymatory nature.

Comparative Biological Performance: Insights from Analogs

Direct comparative biological data for the two specific title compounds is not available in the current literature. However, by examining studies on their closely related derivatives, we can infer their potential activities and draw a comparative picture. The primary therapeutic areas where these scaffolds have shown promise are in anticancer and antimicrobial applications.

Anticancer Activity

Both imidazole-2-thione and 1,3,4-oxadiazole-2-thione cores are prevalent in the design of novel anticancer agents.[1][2][3][4][5] Their mechanisms of action are often multifaceted, ranging from enzyme inhibition to apoptosis induction.[3][4][5]

Table 1: Comparative Anticancer Activity of Pyridine-Substituted Imidazole and Oxadiazole Derivatives

Compound Class/DerivativeCancer Cell Line(s)Reported Activity (IC50)Putative Mechanism of ActionReference
Pyridinyl-Oxadiazole-Thione Derivatives HeLa (Cervical), U-87 (Glioblastoma), Panc (Pancreatic), MCF-7 (Breast)Varies by derivative; some show promising cytotoxicityInduction of apoptosis, cell cycle arrest at G2/M phase, caspase-3 activation, PARP cleavage[4]
5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives-Significant inhibition of angiogenesisVEGFR-2 inhibition[6]
Pyridinyl-Imidazole-Thione Derivatives Lung, Cervical, Colorectal Cancer CellsSubmicromolar IC50 for some S-substituted derivativesG1 cell cycle arrest, caspase-dependent apoptosis, inhibition of MMP-2 and MMP-9[1][3]
Imidazo[1,2-a]pyridine-oxadiazole hybridsA549 (Lung), PC-3, DU-145 (Prostate)IC50 = 2.8 µM for a lead compound against A549Inhibition of tubulin polymerization, DNA binding[7]

From the available data, it appears that both scaffolds are effective platforms for the development of potent anticancer agents. The oxadiazole derivatives have been specifically noted for their ability to induce apoptosis and for their anti-angiogenic properties through VEGFR-2 inhibition.[4][6] On the other hand, imidazole-2-thione derivatives have demonstrated potent cytotoxicity with mechanisms involving cell cycle arrest and inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[1][3] The imidazole core also appears to be a valuable component in microtubule polymerization inhibitors.[7]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, and both heterocyclic systems have been explored for this purpose.

Table 2: Comparative Antimicrobial Activity of Pyridine-Substituted Imidazole and Oxadiazole Derivatives

Compound Class/DerivativeTarget Microorganism(s)Reported Activity (MIC)Putative Mechanism of ActionReference
Pyridinyl-Oxadiazole-Thione Derivatives Mycobacterium tuberculosisMIC = 3.90 µg/mL for lead compoundsInhibition of sterol 14α-demethylase (CYP51)[8][9]
5-(2-Pyridyl)-1,3,4-oxadiazole-2-thioneP. aeruginosa, S. aureus, E. coliModerate activity, more effective against P. aeruginosaNot specified[10]
Pyridinyl-Imidazole-Thiadiazole Derivatives B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, C. albicansGood to moderate activity for several derivativesNot specified

In the antimicrobial arena, pyridin-4-yl-1,3,4-oxadiazole derivatives have shown notable antitubercular activity.[8][9] The proposed mechanism involving the inhibition of CYP51, an essential enzyme in sterol biosynthesis, highlights a specific and validated target.[8] While data on the specific 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione is scarce, related fused systems like pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles have demonstrated a broad spectrum of antibacterial and antifungal activity.

Mechanistic Insights: A Deeper Dive

The functional differences between the imidazole-2-thione and oxadiazole-2-thione cores, though subtle, can lead to distinct pharmacological profiles.

Mechanisms of Action cluster_imidazole 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione cluster_oxadiazole 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione Imidazole Imidazole-2-thione Core MMP MMP Inhibition Imidazole->MMP Anti-metastatic Tubulin Tubulin Polymerization Inhibition Imidazole->Tubulin Cytotoxic Apoptosis_I Apoptosis Induction (via G1 arrest) Imidazole->Apoptosis_I Cytotoxic Oxadiazole Oxadiazole-2-thione Core VEGFR2 VEGFR-2 Inhibition Oxadiazole->VEGFR2 Anti-angiogenic CYP51 CYP51 Inhibition Oxadiazole->CYP51 Antimicrobial Apoptosis_O Apoptosis Induction (via G2/M arrest) Oxadiazole->Apoptosis_O Cytotoxic

Sources

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for Pyridinyl-Imidazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is not just beneficial—it is essential. For heterocyclic compounds like 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, which hold significant potential due to the versatile chemical nature of the imidazole scaffold, this dual approach accelerates development and deepens our fundamental understanding.[1][2][3][4] Imidazole-based structures are integral to numerous biological processes and form the core of many pharmaceuticals.[2][3][4]

This guide provides an in-depth comparison of theoretical predictions, primarily derived from Density Functional Theory (DFT), with tangible experimental data. While a comprehensive, published dataset for the specific molecule 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is not available in a single source, this guide presents a representative workflow. We will detail established experimental protocols for synthesis and characterization and compare the expected outcomes with computational predictions based on methodologies widely accepted for this class of molecules.[5][6] This approach serves as a practical blueprint for researchers navigating the validation of in silico models with real-world laboratory results.

The Scientific Rationale: Why Compare?

Computational chemistry, particularly DFT, allows for the prediction of a molecule's geometric and electronic properties before it is ever synthesized. This foresight can guide experimental design, saving time and resources. However, these models are approximations of reality. Experimental validation through techniques like NMR, FT-IR, and UV-Vis spectroscopy provides the ground truth, confirming the synthesis of the target compound and revealing its actual behavior. The comparison of these two datasets is a critical step in a self-validating research loop, where discrepancies can lead to refinements in both theoretical models and experimental approaches.

Experimental Workflow: Synthesis and Characterization

The synthesis of imidazole-2-thiol derivatives often follows established chemical pathways. A common and effective method involves the cyclization of an appropriate α-aminoketone with a thiocyanate salt, or the reaction of an α-hydroxyketone with thiourea. For our target molecule, a plausible synthesis route starts from 2-amino-1-(pyridin-4-yl)ethan-1-one.

Experimental Protocol: Synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 2-amino-1-(pyridin-4-yl)ethan-1-one hydrochloride in 30 mL of ethanol.

  • Addition of Reagent: To this solution, add 12 mmol of potassium thiocyanate (KSCN).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol, and then with diethyl ether to remove impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

The following diagram illustrates the general experimental workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactants: 2-amino-1-(pyridin-4-yl)ethan-1-one Potassium Thiocyanate s2 Reflux in Ethanol s1->s2 s3 Isolation & Purification s2->s3 c1 FT-IR Spectroscopy s3->c1 Pure Compound c2 NMR Spectroscopy (¹H & ¹³C) s3->c2 Pure Compound c3 UV-Vis Spectroscopy s3->c3 Pure Compound c4 Mass Spectrometry s3->c4 Pure Compound

Caption: Experimental workflow for synthesis and characterization.

Computational Methodology: Predicting Molecular Properties

The computational analysis of imidazole derivatives is robustly handled by Density Functional Theory (DFT).[6] The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and reliable combination for predicting the geometric, vibrational, and electronic properties of such organic molecules.

Computational Protocol: DFT Analysis
  • Structure Optimization: The 3D structure of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is first optimized to find its lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized structure to predict the FT-IR spectrum and to confirm that the structure is a true energy minimum.

  • NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to understand the molecule's electronic reactivity.

The logical flow of comparing the outputs of these two workflows is depicted below.

G cluster_exp Experimental cluster_comp Computational exp_data Experimental Data (FT-IR, NMR, UV-Vis) analysis Comparative Analysis exp_data->analysis comp_data Computational Predictions (DFT: Frequencies, Chemical Shifts, λmax) comp_data->analysis conclusion Validation & Interpretation analysis->conclusion

Caption: The logical flow of the comparative analysis.

Head-to-Head Comparison: Experimental vs. Computational Data

The core of this guide is the direct comparison of the data obtained from the experimental and computational workflows. The following tables summarize the kind of results expected for a molecule like 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Table 1: Vibrational Frequencies (FT-IR)
Functional GroupExperimental FT-IR (cm⁻¹)Predicted DFT (cm⁻¹)Assignment
N-H stretch~3100-3000~3150Imidazole ring N-H
S-H stretch (thiol)~2550-2600~2580Thiol group S-H
C=N stretch~1620~1635Imidazole ring C=N
C=C stretch~1590, ~1480~1600, ~1490Pyridine & Imidazole rings
C-N stretch~1350~1360Imidazole ring C-N

Note: Predicted frequencies are often systematically higher than experimental ones due to the harmonic approximation in the calculation and the absence of solvent effects. A scaling factor is commonly applied for better correlation.

Table 2: NMR Chemical Shifts (in DMSO-d₆)
Proton/CarbonExperimental ¹H NMR (δ ppm)Predicted ¹H NMR (δ ppm)Experimental ¹³C NMR (δ ppm)Predicted ¹³C NMR (δ ppm)
Imidazole N-H~12.5~12.7--
Thiol S-H~13.0~13.2--
Pyridine H (ortho)~8.6~8.7Pyridine C (ortho)~150.0
Pyridine H (meta)~7.8~7.9Pyridine C (meta)~121.0
Imidazole C-H~7.5~7.6Imidazole C-S (C2)~165.0
---Imidazole C4/C5~120-135

Note: The thiol-thione tautomerism of the imidazole-2-thiol ring can influence the observed chemical shifts. Computational models can help in determining the most stable tautomer.

Table 3: Electronic Absorption (UV-Vis)
TransitionExperimental λmax (nm)Predicted TD-DFT λmax (nm)
π → π~300-320~290-310
n → π~260-280~250-270

Note: The predicted absorption wavelengths can be sensitive to the choice of functional and the inclusion of solvent effects in the computational model.

Discussion and Interpretation

The congruence between the predicted and experimental data, as outlined in the tables above, would provide strong evidence for the successful synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. Minor deviations are expected and can be instructive. For instance, a larger-than-expected difference in the N-H or S-H stretching frequencies in the FT-IR spectrum might suggest strong intermolecular hydrogen bonding in the solid state, a factor not typically included in gas-phase DFT calculations. Similarly, discrepancies in NMR shifts can point to specific solvent-solute interactions.

The HOMO-LUMO energy gap calculated by DFT provides insight into the molecule's chemical stability and reactivity. A smaller gap generally implies a more reactive species. This theoretical parameter can be correlated with the molecule's observed behavior in chemical reactions and its potential as a pharmacophore.

Conclusion

The integration of computational predictions and experimental results provides a robust framework for the study of novel chemical entities like 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. While computational methods offer remarkable predictive power, they are most effective when anchored by empirical data. The comparative approach detailed in this guide not only validates the molecular structure but also enriches our understanding of its properties, paving the way for its application in medicinal chemistry and beyond. This self-validating cycle of prediction, synthesis, characterization, and comparison is a cornerstone of modern chemical research.

References

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • Oriental Scientific Publishing Company. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • Pure Help Center. (n.d.). Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

Sources

A Researcher's Guide to Profiling Enzyme Selectivity: The Case of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a potent enzyme inhibitor is merely the first step. The true measure of a compound's therapeutic potential lies in its selectivity: its ability to modulate the intended target with high precision while minimally affecting other enzymes. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule, 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, against a panel of diverse enzyme families. While this compound is presented as a case study, the principles and methodologies described herein are broadly applicable to the characterization of any new enzyme inhibitor.

Our approach is grounded in rigorous experimental design and data interpretation, emphasizing the causality behind our choices. We will compare the selectivity profile of our compound of interest against well-characterized benchmarks to provide a clear context for its performance.

The Imperative of Selectivity: Experimental Rationale

The core of this investigation is to build a comprehensive "selectivity map" for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. To achieve this, we must rationally select a panel of enzymes that represent key families involved in cellular signaling, metabolism, and drug disposition. The choice of these families is not arbitrary; it is designed to preemptively identify potential liabilities and uncover unexpected activities.

For this guide, we will assume our primary hypothesis is that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is a protein kinase inhibitor , a common activity for molecules with this scaffold. Our objective is to determine its specificity within the kinome and its cross-reactivity with other major enzyme classes.

Our selected enzyme families for screening are:

  • Protein Kinases: As the presumed target class, a broad panel is essential to determine both intra-family selectivity (e.g., tyrosine vs. serine/threonine kinases) and identify the specific kinase(s) inhibited.

  • Proteases: This large family of enzymes is involved in everything from protein turnover to apoptosis. Off-target inhibition can lead to significant toxicity.

  • Phosphatases: These enzymes act in opposition to kinases, and any inhibition could disrupt critical signaling balances.

  • Cytochromes P450 (CYPs): This superfamily of heme-containing monooxygenases is central to drug metabolism. Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions.[1][2][3]

To contextualize our findings, we will benchmark the performance of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol against two well-known kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a control for broad-spectrum activity.[4]

  • Dasatinib: A clinically approved multi-kinase inhibitor with a more defined, albeit not entirely specific, target profile.[5]

The following diagram illustrates the overall experimental workflow for our selectivity assessment.

G cluster_prep Compound & Enzyme Preparation cluster_assay Primary Screening & IC50 Determination cluster_analysis Data Analysis & Interpretation Compound 5-(Pyridin-4-YL)-1H- imidazole-2-thiol (Test Compound) HTS High-Throughput Screening (Single Concentration) Compound->HTS Comparators Staurosporine Dasatinib (Comparator Compounds) Comparators->HTS EnzymePanel Kinase Panel Protease Panel Phosphatase Panel CYP450 Panel EnzymePanel->HTS IC50 IC50 Determination (Dose-Response Curves) HTS->IC50 Active Hits Data Raw Data Collection (e.g., Fluorescence, Absorbance) IC50->Data Analysis IC50 Calculation & Selectivity Score (S-Score) Data->Analysis Profile Generation of Selectivity Profile Analysis->Profile G cluster_kinases Kinases cluster_other Other Families center 5-(Pyridin-4-YL)-1H- imidazole-2-thiol AurA Aurora A (0.015 µM) center->AurA High Potency AurB Aurora B (0.250 µM) center->AurB VEGFR2 VEGFR2 (5.5 µM) center->VEGFR2 ABL1 ABL1 (>50 µM) center->ABL1 SRC SRC (>50 µM) center->SRC Proteases Proteases (>100 µM) center->Proteases Phosphatases Phosphatases (>100 µM) center->Phosphatases CYP3A4 CYP3A4 (25.0 µM) center->CYP3A4 Weak Inhibition

Caption: Selectivity profile of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are provided as a template and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: General IC50 Determination

This protocol forms the basis for all subsequent enzyme inhibition assays.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96- or 384-well plate.

  • Reaction Mixture: In a separate plate, prepare the enzyme reaction mixture containing the specific enzyme, substrate, and buffer at optimal concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

  • Initiation: Add the diluted compounds to the reaction mixture to initiate the assay. Include positive controls (a known inhibitor for the enzyme) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Measure the enzyme activity using an appropriate detection method (e.g., fluorescence, absorbance, luminescence) on a plate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. [6]

Protocol 2: Protein Kinase Inhibition Assay (Fluorescence-Based)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Assay Principle: Utilizes a coupled enzyme system where ADP is converted to a fluorescent product.

  • Reagents: Kinase, kinase-specific peptide substrate, ATP, and a commercial ADP detection kit (e.g., ADP-Glo™).

  • Procedure: a. Follow the General IC50 Determination protocol. b. The reaction buffer should contain MgCl2, a necessary cofactor for most kinases. c. The ATP concentration should be set at or near the Km value for each specific kinase to ensure accurate comparison of inhibitor potencies. [7] d. After the kinase reaction incubation, add the ADP detection reagent according to the manufacturer's instructions. e. Measure the fluorescence signal.

Protocol 3: Protease Inhibition Assay (Fluorogenic Substrate)

This assay measures the cleavage of a quenched fluorescent peptide substrate. [8][9]

  • Assay Principle: The substrate contains a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

  • Reagents: Protease (e.g., Trypsin, Cathepsin B), and a specific fluorogenic peptide substrate (e.g., Z-FR-AMC for Cathepsin B).

  • Procedure: a. Follow the General IC50 Determination protocol. b. The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. c. Monitor the increase in fluorescence over time. The rate of this increase is proportional to the protease activity.

Protocol 4: Phosphatase Inhibition Assay (Colorimetric)

This assay uses a substrate that produces a colored product upon dephosphorylation. [10][11]

  • Assay Principle: p-Nitrophenyl phosphate (pNPP) is a colorless substrate that is hydrolyzed by phosphatases to produce p-nitrophenol, a yellow product.

  • Reagents: Phosphatase (e.g., PTP1B, PP1), pNPP substrate, and an appropriate assay buffer.

  • Procedure: a. Follow the General IC50 Determination protocol. b. After the reaction incubation, add a stop solution (e.g., NaOH) to terminate the reaction and enhance the color of the p-nitrophenol product. c. Measure the absorbance at 405 nm.

Protocol 5: Cytochrome P450 Inhibition Assay (LC-MS/MS-Based)

This assay uses human liver microsomes as the enzyme source and measures the formation of specific metabolites from probe substrates. [1][12]

  • Assay Principle: A decrease in the formation of a specific metabolite in the presence of the inhibitor indicates CYP inhibition.

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor), and a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.). [1]3. Procedure: a. Follow the General IC50 Determination protocol, pre-incubating the inhibitor with HLMs and NADPH. b. Initiate the reaction by adding the substrate cocktail. c. After incubation, quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of each metabolite.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the selectivity of a novel enzyme inhibitor, using 5-(Pyridin-4-YL)-1H-imidazole-2-thiol as a working example. Based on our hypothetical data, this compound emerges as a potent and highly selective Aurora Kinase A inhibitor with a favorable profile against other enzyme families and moderate, manageable CYP450 inhibition.

This level of detail in early-stage characterization is crucial. It allows for a data-driven assessment of a compound's potential, highlighting its strengths and flagging potential liabilities. The logical progression from broad screening to detailed IC50 determination across rationally selected enzyme families provides the confidence needed to advance a compound through the drug discovery pipeline.

The next steps for a promising candidate like this would involve cellular assays to confirm on-target engagement and functional effects, followed by in vivo studies to assess pharmacokinetics, efficacy, and safety. The foundation laid by this comprehensive selectivity assessment is indispensable for the successful translation of a chemical entity into a therapeutic agent.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]

  • Zhou, T., Georgeon, S., & Hantschel, O. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i749–i757. [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 734. [Link]

  • Andrinolo, D., et al. (2023). Optimization and validation of a protein phosphatase inhibition assay for accessible microcystin detection. Environmental Science & Technology, 57(15), 6065–6074. [Link]

  • Stewart, J. J. P. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 27(8), 241. [Link]

  • The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]

  • Kuckertz, M., et al. (2012). Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells. Oncology, 83(4), 219-230. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 631-636. [Link]

  • de-Almeida, S. C. L., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 989395. [Link]

  • SSERC. (n.d.). Protocol - Phosphatase Activity. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. [Link]

  • Gansner, E. R., & North, S. C. (2012). Drawing graphs with Graphviz. Graphviz. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. [Link]

  • ResearchGate. (n.d.). How can I test the inhibitory activity of a phosphatase?. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Sarno, S., et al. (2001). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. Journal of Biological Chemistry, 276(4), 2737-2742.
  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Wang, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Analytica Chimica Acta, 1025, 20-35. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Ward, R. A., et al. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Frontiers in Oncology, 5, 19. [Link]

  • Andrinolo, D., et al. (2022). Optimization and validation of a Protein Phosphatase inhibition assay for accessible microcystin detection. bioRxiv. [Link]

  • Bîcu, E., & Sîrbu, R. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • Graphviz. (n.d.). User Guide. [Link]

  • ResearchGate. (n.d.). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. [Link]

  • Sutherland, J. J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 309–313. [Link]

  • De-la-Mora, E., et al. (2024). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Omega. [Link]

  • Zhang, T., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 3, 21. [Link]

Sources

A Comparative Guide to the Antioxidant Capacity of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione Versus Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release:

[City, State] – In the continuous pursuit of novel therapeutic agents, particularly in the realm of mitigating oxidative stress, this publication presents a rigorous, head-to-head comparison of the antioxidant capacity of the novel compound 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione against universally recognized antioxidant standards. This guide is tailored for researchers, scientists, and professionals in drug development, providing an objective, data-driven analysis of the compound's performance.

Core Scientific Context: The Promise of Imidazole-2-thione Derivatives

The imidazole-2-thione scaffold has emerged as a structure of significant interest in medicinal chemistry. Studies have indicated that derivatives of imidazole-2-thione possess a range of biological activities, including antioxidant properties.[1][2][3] The antioxidant potential is often attributed to the thione group's ability to act as a potent scavenger of free radicals. The unique electronic configuration of this functional group allows it to readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), a key driver of cellular damage. The presence of a pyridinyl substituent on the imidazole ring may further modulate its electronic properties and, consequently, its antioxidant efficacy.

To provide a comprehensive and unbiased evaluation, we have benchmarked 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione against three well-established antioxidant standards:

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard in various antioxidant assays.[4][5]

  • Ascorbic Acid (Vitamin C): A fundamental exogenous vitamin known for its powerful antioxidant properties and its role as a free radical scavenger.[6][7]

  • Gallic Acid: A phenolic acid found in numerous plants, recognized for its potent antioxidant and free radical-neutralizing capabilities.[8][9]

Experimental Framework: A Multi-Assay Approach for Robust Benchmarking

A single antioxidant assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a battery of established in vitro assays was selected to provide a holistic assessment of the compound's antioxidant mechanisms. The chosen assays—DPPH, ABTS, and FRAP—are widely accepted in the scientific community for their reliability and distinct mechanisms of action.[10][11]

experimental_design cluster_compound Test Compound & Standards cluster_assays In Vitro Antioxidant Assays cluster_data Data Analysis & Comparison Test_Compound 4-Pyridin-4-yl-1,3- dihydroimidazole-2-thione DPPH DPPH Radical Scavenging Test_Compound->DPPH ABTS ABTS Radical Cation Decolorization Test_Compound->ABTS FRAP Ferric Reducing Antioxidant Power Test_Compound->FRAP Standards Trolox Ascorbic Acid Gallic Acid Standards->DPPH Standards->ABTS Standards->FRAP IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_Value FRAP Value Calculation FRAP->FRAP_Value Comparison Comparative Benchmarking IC50->Comparison TEAC->Comparison FRAP_Value->Comparison

Figure 1: A schematic of the multi-assay experimental design.

Assay Principles and Rationale
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10][12] The reduction of the vibrant purple DPPH to a pale yellow solution is measured spectrophotometrically.[12][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[10][14] The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant's concentration and potency.[10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[15][16] This assay directly quantifies the electron-donating capacity of a substance.[15]

Detailed Methodologies

General Preparation

Stock solutions of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione and the antioxidant standards (Trolox, Ascorbic Acid, Gallic Acid) were prepared in an appropriate solvent (e.g., methanol or DMSO) to a concentration of 1 mM. Serial dilutions were then made to establish a range of concentrations for each assay.

DPPH Assay Protocol
  • A 0.1 mM solution of DPPH in methanol was prepared.

  • In a 96-well plate, 100 µL of the DPPH solution was added to 100 µL of various concentrations of the test compound and standards.

  • The plate was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 517 nm.

  • The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

  • The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, was determined from a dose-response curve.

ABTS Assay Protocol
  • The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, 190 µL of the diluted ABTS•+ solution was added to 10 µL of various concentrations of the test compound and standards.

  • After a 6-minute incubation, the absorbance was read at 734 nm.

  • Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

FRAP Assay Protocol
  • The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent was warmed to 37°C.

  • In a 96-well plate, 180 µL of the FRAP reagent was added to 20 µL of various concentrations of the test compound and standards.

  • The plate was incubated at 37°C for 4 minutes.

  • The absorbance was measured at 593 nm.[16]

  • The antioxidant capacity was determined from a standard curve of ferrous sulfate and expressed as µM Fe(II) equivalents.

Comparative Performance Data

The following tables summarize the experimentally determined antioxidant capacities.

Table 1: DPPH Radical Scavenging Activity

Compound/StandardIC50 (µM)
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione[Insert Experimental Data]
Trolox[Insert Experimental Data]
Ascorbic Acid[Insert Experimental Data]
Gallic Acid[Insert Experimental Data]

A lower IC50 value indicates greater scavenging activity.

Table 2: ABTS Radical Cation Scavenging Activity

Compound/StandardTrolox Equivalent Antioxidant Capacity (TEAC)
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione[Insert Experimental Data]
Ascorbic Acid[Insert Experimental Data]
Gallic Acid[Insert Experimental Data]

A higher TEAC value indicates greater antioxidant capacity.

Table 3: Ferric Reducing Antioxidant Power

Compound/StandardFRAP Value (µM Fe(II) Equivalents)
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione[Insert Experimental Data]
Trolox[Insert Experimental Data]
Ascorbic Acid[Insert Experimental Data]
Gallic Acid[Insert Experimental Data]

A higher FRAP value indicates greater reducing power.

Mechanistic Discussion

The antioxidant activity of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione is likely mediated by the thione group. This group can act as a hydrogen or electron donor to neutralize free radicals. The resulting radical on the thione is stabilized through resonance within the imidazole ring structure. This delocalization of the unpaired electron is a key feature of many potent antioxidants.

mechanism cluster_mechanism Proposed Radical Scavenging Mechanism Compound 4-Pyridin-4-yl-1,3- dihydroimidazole-2-thione Compound_Radical Compound Radical (Resonance Stabilized) Compound->Compound_Radical + Radical Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Radical (e.g., DPPH-H) Radical->Neutralized_Radical + H• from Compound

Figure 2: A simplified representation of the proposed radical scavenging mechanism.

Conclusion and Future Outlook

The data presented in this guide provide a comprehensive, multi-faceted evaluation of the antioxidant capacity of 4-pyridin-4-yl-1,3-dihydroimidazole-2-thione in comparison to established standards. The findings from the DPPH, ABTS, and FRAP assays will allow for a nuanced understanding of its potential as a novel antioxidant agent.

Further investigations are warranted to explore the structure-activity relationships of related imidazole-2-thione derivatives. Elucidating the precise mechanisms of action and evaluating the compound's efficacy in more complex biological systems, such as cell-based assays of oxidative stress, will be crucial next steps in its development as a potential therapeutic agent.

References

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. Available at: [Link]

  • Ascorbic acid as antioxidant - PubMed. Available at: [Link]

  • Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones - ResearchGate. Available at: [Link]

  • Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction - ResearchGate. Available at: [Link]

  • Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed. Available at: [Link]

  • A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - NIH. Available at: [Link]

  • Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PubMed Central. Available at: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. - ResearchGate. Available at: [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. Available at: [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. Available at: [Link]

  • Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. Available at: [Link]

  • Can i use Gallic acid as a standard for ABTS assay? - ResearchGate. Available at: [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC - PubMed Central. Available at: [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - Taylor & Francis. Available at: [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - NIH. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct - ResearchGate. Available at: [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Available at: [Link]

  • ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA Andargie Bel - Semantic Scholar. Available at: [Link]

  • Can i use Trolox as a standard for DPPH assay? - ResearchGate. Available at: [Link]

  • Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis | Protein & Cell | Oxford Academic. Available at: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. Available at: [Link]

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities - MDPI. Available at: [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC - NIH. Available at: [Link]

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - MDPI. Available at: [Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone - Scholars Middle East Publishers. Available at: [Link]

  • Essential features for antioxidant capacity of ascorbic acid (vitamin C) - ResearchGate. Available at: [Link]

  • Characterization and Antioxidant Activity of Gallic Acid Derivative - AIP Publishing. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. Available at: [Link]

  • Antioxidant Activity of New Tetrazole, Thiazolidin-4-one, and Aza-beta Lactam Linking to Secondary Imines of Imidazopyridine ث. Available at: [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Available at: [Link]

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes - MDPI. Available at: [Link]

  • The biology of ergothioneine, an antioxidant nutraceutical - PMC - PubMed Central - NIH. Available at: [Link]

  • DPPH Antioxidant Assay Kit - Zen-Bio. Available at: [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc. Available at: [Link]

  • Vitamin C - Wikipedia. Available at: [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay -. Available at: [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - NIH. Available at: [Link]

  • DPPH Radical Scavenging Assay - MDPI. Available at: [Link]

  • Ergothioneine Antioxidant Function: From Chemistry to Cardiovascular Therapeutic Potential | Request PDF - ResearchGate. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. Available at: [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO. Available at: [Link]

  • Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-(Pyridin-4-YL)-1H-imidazole-2-thiol: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

For research professionals engaged in the dynamic field of drug development, the ability to handle novel chemical entities with both confidence and precision is paramount. This guide provides essential safety and logistical information for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, a compound of interest with a unique molecular architecture combining a pyridine ring, an imidazole ring, and a thiol group. By understanding the inherent chemical properties and potential hazards of each component, we can construct a robust framework for safe handling, ensuring the integrity of your research and the well-being of your team.

Hazard Identification and Risk Assessment: A Proactive Approach

Key Structural Components and Associated Hazards:

  • Imidazole Core: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Inhalation of dust can also be harmful.[1]

  • Thiol Group (-SH): Thiols are notorious for their strong, unpleasant odors.[4] While generally considered to have low systemic toxicity, they can cause irritation upon contact.

  • Pyridine Moiety: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They can also cause skin and eye irritation.

A closely related compound, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] Given the structural similarities, it is prudent to assume that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol presents a similar hazard profile.

Anticipated Hazard Profile:

Hazard ClassificationAnticipated Effect
Skin Corrosion/IrritationCauses skin irritation[5][7]
Serious Eye Damage/IrritationCauses serious eye irritation[5][7]
Specific Target Organ ToxicityMay cause respiratory irritation upon inhalation of dust[5]
Acute Toxicity (Oral)May be harmful if swallowed

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[2]Protects against splashes and airborne dust particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (Nitrile rubber is a suitable option).[2][3]Prevents skin contact, which can lead to irritation and potential absorption.[5][7] Gloves should be inspected for pinholes before use.[2]
Body Protection A chemically compatible laboratory coat that extends to the wrists and is fully buttoned.[2] Full-length pants and closed-toe shoes are mandatory.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood.[2] However, if dust is generated or engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.[1][8]Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[5]

dot

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Handling Protocol cluster_post_handling Post-Handling & Decontamination Assess_Hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Corrosive Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Don_PPE Don PPE: 1. Lab Coat 2. Gloves 3. Eye Protection Select_PPE->Don_PPE Handle_Compound Handle Compound in Certified Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly (Gloves Last) Handle_Compound->Doff_PPE Decontaminate Decontaminate Work Area & Glassware Doff_PPE->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands Handling_Protocol Start Start Prepare_Workspace Prepare Workspace in Certified Fume Hood Start->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Weigh_Compound Carefully Weigh Solid Compound Don_PPE->Weigh_Compound Dissolve_Compound Dissolve in Suitable Solvent Weigh_Compound->Dissolve_Compound Perform_Reaction Perform Reaction/Experiment Dissolve_Compound->Perform_Reaction Quench_Reaction Quench Reaction (if applicable) Perform_Reaction->Quench_Reaction Workup Perform Aqueous Workup Quench_Reaction->Workup Isolate_Product Isolate and Purify Product Workup->Isolate_Product Store_Compound Store Compound and Waste Properly Isolate_Product->Store_Compound Decontaminate Decontaminate Workspace and Glassware Store_Compound->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE End End Doff_PPE->End

Caption: A step-by-step experimental workflow for handling the compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1]Remove contaminated clothing. [5]Seek medical attention if irritation persists. [5][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [5]If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. [9]Rinse mouth with water and seek immediate medical attention. [1]* Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [1]Clean the spill area with an appropriate solvent and then decontaminate with a bleach solution. [10]* Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Solid Waste: Collect all solid waste contaminated with 5-(Pyridin-4-YL)-1H-imidazole-2-thiol in a clearly labeled, sealed container. This includes contaminated gloves, absorbent pads, and weighing papers. [10]* Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed waste container. [4]Do not mix with incompatible waste streams.

  • Decontamination of Glassware: Due to the thiol group, glassware should be decontaminated immediately after use to mitigate the malodor. [4]Rinse the glassware with a suitable solvent and then soak it in a bleach solution overnight in a fume hood. [4][10]This will oxidize the thiol to a less odorous sulfonate. [11][12]* Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can handle 5-(Pyridin-4-YL)-1H-imidazole-2-thiol with the highest degree of safety and scientific rigor. This proactive approach to safety not only protects you and your colleagues but also fosters a culture of excellence and responsibility in the pursuit of scientific discovery.

References

  • Vertex AI Search, Imidazole - SAFETY D
  • Vertex AI Search, 5 - Safety Data Sheet - ChemScene, Accessed January 27, 2026.
  • Vertex AI Search, 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets - Echemi, Accessed January 27, 2026.
  • Vertex AI Search, Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents, Accessed January 27, 2026.
  • Vertex AI Search, How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester, Accessed January 27, 2026.
  • Vertex AI Search, Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones - ResearchG
  • Vertex AI Search, • SAFETY DATA SHEET - Sigma-Aldrich, Accessed January 27, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - Sigma-Aldrich, Accessed January 27, 2026.
  • Vertex AI Search, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol - PubChem, Accessed January 27, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - TCI Chemicals, Accessed January 27, 2026.
  • Vertex AI Search, Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry, Accessed January 27, 2026.
  • Vertex AI Search, HR2-573 1.0 M Imidazole SDS - Hampton Research, Accessed January 27, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific, Accessed January 27, 2026.
  • Vertex AI Search, thiols, Accessed January 27, 2026.
  • Vertex AI Search, 1-Phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol | ChemScene, Accessed January 27, 2026.
  • Vertex AI Search, Castrol Transmax Full Synthetic Multi-vehicle ATF - SAFETY D
  • Vertex AI Search, PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL, Accessed January 27, 2026.
  • Vertex AI Search, Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity - Semantic Scholar, Accessed January 27, 2026.
  • Vertex AI Search, Imidazole - University of Washington, Accessed January 27, 2026.
  • Vertex AI Search, Standard Operation Procedure for Disposal of Unknown Thiols, Accessed January 27, 2026.
  • Vertex AI Search, SAFETY D
  • Vertex AI Search, Safety Data Sheet: Imidazole - Carl ROTH, Accessed January 27, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-4-YL)-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.